molecular formula C27H40ClN5O4S B15620052 (S,R,S)-AHPC-C4-NH2 hydrochloride

(S,R,S)-AHPC-C4-NH2 hydrochloride

Cat. No.: B15620052
M. Wt: 566.2 g/mol
InChI Key: HJICCZROGLAHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-AHPC-C4-NH2 hydrochloride is a useful research compound. Its molecular formula is C27H40ClN5O4S and its molecular weight is 566.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H40ClN5O4S

Molecular Weight

566.2 g/mol

IUPAC Name

1-[2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H

InChI Key

HJICCZROGLAHNB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

(S,R,S)-AHPC-C4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-C4-NH2 hydrochloride is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a four-carbon aliphatic amine linker. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within the cell. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its application in PROTAC technology, and the experimental protocols necessary for its successful implementation.

Core Concepts and Mechanism of Action

This compound serves as the E3 ligase-recruiting moiety in a PROTAC. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the (S,R,S)-AHPC portion), and a linker that connects the two ligands (here, represented by the C4-NH2 chain).

By simultaneously binding to both the target protein and the VHL E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the VHL ligase to polyubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome, the cell's natural protein disposal system. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a distinct and often more potent therapeutic effect. The hydrochloride salt form of (S,R,S)-AHPC-C4-NH2 enhances its water solubility and stability, facilitating its use in aqueous buffers for biochemical and cellular experiments.

Application in EED-Targeted PROTACs

A notable application of VHL ligands with linkers akin to (S,R,S)-AHPC-C4-NH2 is in the development of PROTACs targeting Embryonic Ectoderm Development (EED). EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of the PRC2 complex is implicated in various cancers.

PROTACs incorporating a VHL ligand and an EED-binding moiety have been shown to induce the degradation of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[1][2] This leads to a potent inhibition of PRC2 enzymatic activity and subsequent anti-proliferative effects in cancer cells dependent on PRC2 function.[1][2]

Quantitative Data

The following tables summarize key quantitative data for EED-targeted PROTACs that utilize a VHL-based ligand, demonstrating the potency and efficacy achievable with this approach.

ParameterValueDescriptionReference(s)
Binding Affinity (pKD) ~9.0 - 9.27Binding affinity of the EED-targeting PROTAC to the EED protein.[1][3]
PRC2 Inhibition (pIC50) ~8.1 - 8.11Potency of the PROTAC in inhibiting the enzymatic activity of the PRC2 complex.[1][3]
Cellular Proliferation (GI50) 49 - 58 nMConcentration of the PROTAC that causes 50% inhibition of cell growth in PRC2-dependent cancer cell lines (e.g., Karpas-422).[1][4]

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2

This protocol outlines a general procedure for coupling (S,R,S)-AHPC-C4-NH2 to a carboxylic acid-functionalized warhead (a ligand for the protein of interest).

Materials:

  • This compound

  • Warhead-COOH (your protein of interest ligand with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture. Note: The DIPEA will neutralize the hydrochloride salt.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental assay to determine the efficacy of a PROTAC in degrading the target protein.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL/Elongin B/Elongin C complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein or an anti-ubiquitin antibody

Procedure:

  • Set up the ubiquitination reaction by combining the E1, E2, VHL complex, target protein, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analyze the reaction products by SDS-PAGE and Western blot, probing for the target protein or ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C4-NH2 based PROTAC POI Protein of Interest (POI) (e.g., EED) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits VHL Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation POI_bound POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->POI_bound Transfers Ubiquitin

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose Response & Time Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End: Degradation Profile analysis->end

Caption: Experimental workflow for Western Blot analysis of PROTAC-induced degradation.

PROTAC_Synthesis_Workflow cluster_reaction Amide Coupling Reaction reagent1 Warhead-COOH activation Carboxylic Acid Activation reagent1->activation reagent2 (S,R,S)-AHPC-C4-NH2 (Amine Linker) coupling Nucleophilic Attack by Amine reagent2->coupling coupling_reagents HATU, DIPEA in DMF coupling_reagents->activation activation->coupling product Crude PROTAC coupling->product purification Purification (HPLC or Column Chromatography) product->purification final_product Pure PROTAC purification->final_product

Caption: Logical workflow for the synthesis of a PROTAC via amide coupling.

References

(S,R,S)-AHPC-C4-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 hydrochloride is a synthetic chemical entity that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is not a therapeutic agent in itself but rather a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C4 amine linker. This molecule is integral to the rapidly advancing field of targeted protein degradation (TPD), offering a powerful strategy to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound within a PROTAC construct, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of this compound is to act as the VHL-recruiting moiety within a heterobifunctional PROTAC molecule. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

When incorporated into a PROTAC, the (S,R,S)-AHPC portion binds with high affinity to the VHL protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^). This binding event brings the entire E3 ligase machinery into close proximity with the target protein, which is simultaneously bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

The VHL E3 Ubiquitin Ligase Complex

The VHL protein is the substrate recognition component of the ECV (Elongin B/C-Cullin 2-VHL) E3 ubiquitin ligase complex. This complex plays a critical role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. The (S,R,S)-AHPC ligand mimics the hydroxylated proline residue of HIF-1α, allowing it to bind to the same substrate-binding pocket on VHL.

Application in an EED-Targeted PROTAC: The Case of UNC6852

A prime example of a PROTAC utilizing a VHL ligand analogous to (S,R,S)-AHPC-C4-NH2 is UNC6852 . This well-characterized degrader targets Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 is implicated in various cancers. UNC6852 is comprised of a high-affinity EED ligand connected via a linker to a VHL ligand, demonstrating the practical application of the (S,R,S)-AHPC-C4-NH2 moiety's mechanism of action.[1][2][3][4][5][6][7][8][9][10]

Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the stability of the resulting ternary complex, are also critical.

Table 1: Degradation Performance of the EED-Targeted PROTAC UNC6852 in HeLa Cells [7]

Target ProteinDC50 (μM)Dmax (%)
EED0.79>95
EZH20.30>95
SUZ120.5982

Table 2: Degradation Performance of UNC6852 in DB Cells (Diffuse Large B-cell Lymphoma) [2]

Target ProteinDC50 (μM)Dmax (%)
EED0.3194
EZH20.6796
SUZ120.5982

Table 3: Binding Affinity of UNC6852 [1][3][4][9]

TargetAssayIC50 (nM)
EEDTR-FRET247

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC (S,R,S)-AHPC-C4-NH2 based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., EED) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Assessing Protein Degradation by Western Blot

Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy Cell_Culture 1. Cell Culture (e.g., HeLa, DB cells) Treatment 2. Treatment with PROTAC (e.g., UNC6852) and controls Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-EED, anti-EZH2, etc.) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Quantify band intensity, calculate DC50/Dmax) Detection->Analysis

Caption: Western Blot workflow for PROTAC efficacy assessment.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is adapted from the methodology used to characterize the EED-targeted degrader UNC6852.[6]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or DB cells) in appropriate media to ~80% confluency.

    • Treat cells with varying concentrations of the PROTAC (e.g., UNC6852, from 0.01 to 30 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare with Laemmli buffer.

    • Separate proteins on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein (e.g., EED, EZH2, SUZ12) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to measure the thermodynamic parameters of binding between the PROTAC and its target proteins.

  • Sample Preparation:

    • Express and purify the target protein (e.g., EED) and the VHL complex (VBC: VHL, Elongin B, Elongin C).

    • Dialyze both the protein and the PROTAC into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the PROTAC.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections of the PROTAC into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of PROTAC to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the kinetics and affinity of the binary and ternary complex formations.

  • Immobilization:

    • Immobilize one of the proteins (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for the PROTAC-VHL interaction.

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein (e.g., EED) to determine the binding kinetics for the PROTAC-EED interaction.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the target protein (e.g., EED) mixed with a series of concentrations of the PROTAC over the immobilized VHL surface.

    • The enhanced binding response compared to the binary interactions indicates the formation of a stable ternary complex.

    • Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by comparing the binding affinities of the binary and ternary interactions.

Conclusion

This compound is a key component in the construction of VHL-recruiting PROTACs, a promising class of therapeutic agents. Its mechanism of action relies on the specific and high-affinity recruitment of the VHL E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug developers to understand, utilize, and evaluate the efficacy of PROTACs built upon this VHL ligand. The continued exploration and optimization of such molecules hold significant potential for the treatment of a wide range of diseases driven by protein overexpression or mutation.

References

(S,R,S)-AHPC-C4-NH2: A Technical Guide for VHL E3 Ligase-Based Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2, also known as VH032-C4-NH2, is a synthetic ligand-linker conjugate that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs). It incorporates a potent (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a four-carbon aliphatic linker with a terminal amine group.[1][2][3] This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.

This technical guide provides an in-depth overview of (S,R,S)-AHPC-C4-NH2, its application in targeting the Polycomb Repressive Complex 2 (PRC2) subunit EED, relevant signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein, and the other, in this case, (S,R,S)-AHPC-C4-NH2, recruits an E3 ubiquitin ligase.

The fundamental mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2 is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the VHL E3 ligase.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex POI Target Protein (e.g., EED) PROTAC (S,R,S)-AHPC-C4-NH2 -based PROTAC POI->PROTAC Binds VHL VHL E3 Ligase VHL->PROTAC Binds Ternary POI-PROTAC-VHL PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled

PROTAC Mechanism of Action

Biochemical and Biophysical Data

Table 1: Binding Affinity of Parent VHL Ligand and Related Compounds

CompoundAssayTargetAffinity (Kd or Ki)Reference
VH032Isothermal Titration Calorimetry (ITC)VCB Complex185 nM (Kd)[5]
VH032Fluorescence Polarization (FP)VCB Complex142.1 nM (Ki)[4]
VH298Isothermal Titration Calorimetry (ITC)VCB Complex90 nM (Kd)[5]
VH032 amineFluorescence Polarization (FP)VCB ComplexIC50 and Ki not determinable[4]

VCB Complex: A ternary complex of VHL, Elongin B, and Elongin C.

Application in EED-Targeted PROTACs

A primary application of (S,R,S)-AHPC-C4-NH2 is in the construction of PROTACs targeting Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).

The PRC2 Signaling Pathway

The PRC2 complex is a key epigenetic regulator that primarily functions to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3). H3K27me3 is a repressive histone mark that leads to chromatin compaction and transcriptional silencing of target genes. The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED. EED is essential for the allosteric activation of EZH2 upon binding to existing H3K27me3 marks, propagating the repressive signal.

Dysregulation of the PRC2 complex is implicated in various cancers, making it an attractive therapeutic target. EED-targeted PROTACs, synthesized using (S,R,S)-AHPC-C4-NH2, offer a novel therapeutic strategy by inducing the degradation of the entire PRC2 complex.

PRC2_Pathway cluster_PRC2 PRC2 Complex cluster_PROTAC_action PROTAC Intervention EZH2 EZH2 (Catalytic Subunit) PRC2_Complex Active PRC2 SUZ12 SUZ12 EED EED EED->EZH2 Allosteric Activation Degradation PRC2 Complex Degradation H3K27 Histone H3 (Lysine 27) H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3 PRC2_Complex->H3K27 Methylation Chromatin Chromatin H3K27me3->Chromatin Compaction Gene Target Gene Chromatin->Gene Transcriptional Repression PROTAC EED-Targeted PROTAC (using (S,R,S)-AHPC-C4-NH2) PROTAC->EED Binds VHL VHL E3 Ligase PROTAC->VHL Binds Degradation->PRC2_Complex Prevents Formation

PRC2 Signaling and PROTAC Intervention

Experimental Protocols

Characterizing the binding of (S,R,S)-AHPC-C4-NH2 or PROTACs derived from it to the VHL complex is critical for understanding their mechanism of action. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques for this purpose.

Surface Plasmon Resonance (SPR) for Binary Interaction Analysis

SPR measures the binding affinity and kinetics of molecular interactions in real-time without the need for labels.

Objective: To determine the binding affinity (KD) and kinetic parameters (ka, kd) of (S,R,S)-AHPC-C4-NH2 for the VHL-Elongin B-Elongin C (VCB) complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Recombinant, purified VCB complex (with a tag for immobilization, e.g., His-tag or AviTag)

  • (S,R,S)-AHPC-C4-NH2

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., NHS/EDC for amine coupling, NiCl2 for NTA chips)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Surface Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface if using amine coupling.

    • Immobilize the VCB complex onto the sensor chip surface to a target response level. For small molecule interaction analysis, a higher density is often required.

    • Block any remaining active sites on the surface.

  • Binding Analysis:

    • Prepare a dilution series of (S,R,S)-AHPC-C4-NH2 in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the different concentrations of the analyte over the immobilized VCB surface, followed by a dissociation phase with running buffer. Include buffer-only injections for double referencing.

    • Regenerate the surface between each analyte injection cycle to remove bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal and buffer injection signals from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow start Start prep Prepare VCB-coated Sensor Chip start->prep inject Inject (S,R,S)-AHPC-C4-NH2 (Analyte) at various concentrations prep->inject measure Measure Association and Dissociation inject->measure regenerate Regenerate Chip Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Sensorgrams regenerate->analyze All Concentrations Tested results Determine ka, kd, KD analyze->results end End results->end

References

The Rise of AHPC-based PROTACs: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][6]

Among the various E3 ligase recruiters, ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold have gained significant traction.[1] These ligands specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is one of the most popular E3 ligases utilized in PROTAC design.[7] This guide provides an in-depth technical overview of the discovery, development, and evaluation of AHPC-based PROTACs.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of an AHPC-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase.[6][8] This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[2][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[6][8]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC AHPC-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.[4]

Discovery and Development Workflow

The development of a novel AHPC-based PROTAC is a multi-stage process that integrates chemical synthesis with rigorous biological evaluation.[1] The process begins with the rational design of the PROTAC, considering the target protein binder (warhead), the AHPC-based VHL ligand, and the connecting linker. The linker's composition, length, and attachment points are critical determinants of the PROTAC's efficacy.[1] Following synthesis, the compound undergoes a series of in vitro and cellular assays to determine its degradation capability and biological effects.

PROTAC_Development_Workflow Design 1. PROTAC Design (Warhead, Linker, AHPC Ligand) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Binding 3. In Vitro Binding Assays (Ternary Complex Formation) Synthesis->Binding Degradation 4. Cellular Degradation Assay (Western Blot, DC50/Dmax) Binding->Degradation Ubiquitination 5. Ubiquitination Assay Degradation->Ubiquitination Viability 6. Cell Viability & Function (CTG, CCK-8, Apoptosis) Ubiquitination->Viability Selectivity 7. Selectivity Profiling (Proteomics) Viability->Selectivity Optimization 8. Lead Optimization (Structure-Activity Relationship) Selectivity->Optimization Optimization->Synthesis Iterative Refinement InVivo 9. In Vivo Studies (PK/PD, Efficacy) Optimization->InVivo

Caption: A generalized experimental workflow for AHPC-based PROTAC development.[1]

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by its ability to induce target protein degradation, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][4] The following tables summarize quantitative data for selected VHL-recruiting PROTACs.

Table 1: Potency of AHPC-based BET Degrader ARV-771

PROTACTarget ProteinCell LineDC50DmaxCitation(s)
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC)<1 nMNot Specified[7][9]

Table 2: Potency of AHPC-based FBXO22 Degrader

PROTACTarget ProteinCell LineDC50DmaxCitation(s)
AHPC(Me)-C6-NH2FBXO22MOLT-477 nM99%[10]

Experimental Protocols

Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride[1]

  • PEG linker with a terminal amine and a Boc-protected carboxylic acid[1]

  • Coupling agents (e.g., HATU, HOBt)[1]

  • Base (e.g., DIPEA)[1]

  • Solvents (e.g., DMF, DCM)[1]

  • Deprotection agent (e.g., TFA)[1]

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.[1]

    • Add HATU, HOBt, and DIPEA to the solution.[1]

    • Stir the reaction mixture at room temperature for 12-24 hours.[1]

    • Monitor the reaction progress by LC-MS.[1]

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[1]

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.[1]

    • Stir the reaction at room temperature for 1-2 hours.[1]

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.[1]

    • Confirm the product identity and purity by NMR and LC-MS.[1]

Western Blot for PROTAC-Induced Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein.[4]

Materials:

  • Cell line expressing the target protein[11]

  • AHPC-based PROTAC compound and vehicle control (e.g., DMSO)[4]

  • Ice-cold Phosphate-buffered saline (PBS)[4]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4]

  • BCA protein assay kit[4]

  • Laemmli sample buffer[4]

  • SDS-PAGE gels and electrophoresis apparatus[4]

  • PVDF or nitrocellulose membranes and transfer apparatus[4]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)[1][11]

  • HRP-conjugated secondary antibody[4]

  • Chemiluminescent substrate (e.g., ECL)[11]

  • Imaging system[4]

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.[4][11]

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.[1][11]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.[1][11]

    • Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.[4][11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1][11]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.[4][11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1][4]

    • Incubate the membrane with the primary antibodies (target and loading control) overnight at 4°C.[1][4]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][4]

  • Data Analysis:

    • Acquire the chemiluminescent signal using an imaging system.[1][4]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[4][11]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][4]

Cell Viability Assay (e.g., CellTiter-Glo®)

Cell viability assays are crucial for assessing the cytotoxic or anti-proliferative effects of PROTACs.[12][]

Materials:

  • Cancer cell lines of interest[12]

  • PROTAC compound[12]

  • 384-well white plates[14]

  • CellTiter-Glo® 2.0 Reagent[14]

  • Luminometer

Procedure:

  • Seed cells (e.g., 10,000 cells/well) into 384-well plates and allow them to attach for 24 hours.[14]

  • Treat the cells with a serial dilution of the PROTAC compound and incubate for a specified period (e.g., 24 hours).[14]

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to vehicle-treated control cells.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[15]

Materials:

  • Purified recombinant E1, E2, and VHL E3 ligase complex[16]

  • Purified target protein (POI)[16]

  • Biotinylated ubiquitin[16]

  • ATP[16]

  • PROTAC compound[16]

  • Assay buffer[16]

  • AlphaLISA® acceptor and donor beads (for detection)[16]

Procedure (based on AlphaLISA® format):

  • Incubate the PROTAC of interest with the VHL complex and the target protein (e.g., GST-tagged) to allow for ternary complex formation.[16]

  • Initiate the ubiquitination reaction by adding the E2 enzyme, ATP, biotinylated ubiquitin, and finally, the E1 enzyme.[16]

  • Allow the reaction to proceed for a set time at 37°C.

  • Stop the reaction and add AlphaLISA® acceptor beads (e.g., GSH-coated for GST-tagged POI) and streptavidin-coated donor beads.[16]

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is directly proportional to the level of POI ubiquitination.[16]

Signaling Pathways

AHPC-based PROTACs can be designed to degrade key proteins in various disease-related signaling pathways, thereby inhibiting downstream effects. For example, a PROTAC targeting the oncogenic KRAS G12D protein can prevent the activation of pro-survival cascades like the MAPK/ERK pathway, leading to an inhibition of cancer cell proliferation.[12]

KRAS_Signaling_Pathway cluster_0 PROTAC Action cluster_1 Downstream Signaling Cascade KRAS Oncogenic KRAS G12D Degradation Proteasomal Degradation KRAS->Degradation RAF RAF KRAS->RAF Activates PROTAC AHPC-based KRAS G12D Degrader PROTAC->Degradation Forms Ternary Complex with KRAS & VHL VHL VHL VHL->Degradation Degradation->RAF Blocks Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation Promotes

Caption: Signaling pathway showing the effect of an AHPC-based KRAS G12D PROTAC.[12]

Future Perspectives

The discovery and development of AHPC-based PROTACs is a rapidly advancing field.[1] Future research is expected to focus on the design of novel linker chemistries that provide improved physicochemical properties and more precise control over the geometry of the ternary complex.[1] Furthermore, the application of computational modeling and machine learning is anticipated to play a more significant role in the rational design of PROTACs, helping to predict optimal linker-warhead-ligand combinations for specific target proteins.[1] The continued expansion of the VHL chemical space will undoubtedly lead to the development of more potent and selective VHL-based therapies.

References

The Pivotal Role of the C4 Linker in (S,R,S)-AHPC-C4-NH2 for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. A critical, yet often understated, component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides an in-depth analysis of the function of the C4 alkyl linker within the (S,R,S)-AHPC-C4-NH2 construct, a key building block for developing potent and selective protein degraders.

(S,R,S)-AHPC is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, frequently employed in the design of PROTACs. The "-C4-NH2" appendage denotes a four-carbon alkyl chain terminating in an amine group. This seemingly simple linker plays a multifaceted role in dictating the overall performance of the resulting PROTAC molecule. Its length, flexibility, and chemical nature are crucial determinants of the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and the E3 ligase. The optimal spatial arrangement within this complex is essential for efficient poly-ubiquitination of the target protein and its subsequent degradation by the proteasome.

The C4 Linker in Action: Degradation of the PRC2 Complex

A notable example of the application of the (S,R,S)-AHPC-C4-NH2 building block is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2). Deregulation of PRC2, a key epigenetic regulator, is implicated in various cancers. Researchers have successfully designed PROTACs that recruit the VHL E3 ligase to the EED subunit of the PRC2 complex, leading to the degradation of not only EED but also other core components, including EZH2 and SUZ12.

In a seminal study by Hsu et al., two such PROTACs, designated as PROTAC 1 and PROTAC 2, were synthesized utilizing the (S,R,S)-AHPC-C4-NH2 linker conjugate. These molecules demonstrated potent and selective degradation of the PRC2 complex, highlighting the critical contribution of the C4 linker to their activity.

Quantitative Analysis of EED-Targeted PROTACs

The following tables summarize the key quantitative data for PROTAC 1 and PROTAC 2, demonstrating the efficacy of PROTACs constructed with the (S,R,S)-AHPC-C4-NH2 linker.

Table 1: Biochemical and Cellular Activity of EED-Targeted PROTACs

CompoundEED Binding (pKD)PRC2 Inhibition (pIC50)Karpas422 Cell Proliferation (GI50, nM)
PROTAC 1 9.27 ± 0.058.11 ± 0.0957
PROTAC 2 9.02 ± 0.098.17 ± 0.2445

Table 2: Degradation Profile of PRC2 Subunits by PROTAC 1 in Karpas422 Cells (1 µM treatment)

ProteinDegradation after 1-2h
EED Decreased
EZH2 Decreased
SUZ12 Decreased

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols employed in the characterization of EED-targeted PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 linker.

Synthesis of EED-Targeted PROTACs

The synthesis of PROTACs 1 and 2 involves a multi-step process. A key step is the amide coupling of the (S,R,S)-AHPC-C4-NH2 linker-ligand with the carboxylic acid-functionalized EED-binding moiety. Standard peptide coupling reagents, such as HATU or HBTU, in the presence of a non-nucleophilic base like DIPEA in a suitable solvent such as DMF, are typically used to facilitate this reaction. Purification is generally achieved through reverse-phase high-performance liquid chromatography (HPLC).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay is employed to quantify the binding affinity of the PROTACs to the EED protein.

  • Reagents: Recombinant EED protein, a fluorescently labeled tracer molecule that binds to EED, and the PROTAC compound.

  • Procedure: The EED protein and the tracer are incubated together in an assay buffer. The PROTAC is then added in a serial dilution. The binding of the tracer to EED results in a high TR-FRET signal. The PROTAC competes with the tracer for binding to EED, leading to a decrease in the TR-FRET signal in a concentration-dependent manner.

  • Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the PROTAC concentration and fitting the data to a four-parameter logistic equation. The pKD is then calculated from the IC50 value.

Western Blotting for Protein Degradation

This technique is used to assess the degradation of target proteins in cells treated with the PROTACs.

  • Cell Culture and Treatment: A relevant cell line (e.g., Karpas422) is cultured and treated with varying concentrations of the PROTAC for a specified duration.

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation and Detection: The membrane is incubated with primary antibodies specific for the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., β-actin). Subsequently, a secondary antibody conjugated to a detection enzyme (e.g., HRP) is added. The protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the extent of protein degradation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the effect of the PROTACs on cell proliferation.

  • Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTAC for an extended period (e.g., 14 days).

  • Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a substrate for luciferase and a cell lysis agent, is added to each well. The amount of ATP present in viable cells is proportional to the luminescent signal generated by the luciferase reaction.

  • Data Analysis: The luminescent signal is measured using a plate reader. The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated by plotting cell viability against the PROTAC concentration.

Visualizing the Mechanism of Action

To conceptualize the process of PROTAC-mediated degradation of the PRC2 complex, the following diagrams illustrate the key signaling pathway and experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C4-NH2 -based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds PRC2 PRC2 Complex (EED, EZH2, SUZ12) PROTAC->PRC2 Binds to EED PROTAC->PRC2 VHL->PROTAC Proteasome Proteasome PRC2->Proteasome Recognition & Degradation Ub Ubiquitin Ub->PRC2 Poly-ubiquitination Degraded_PRC2 Proteasome->Degraded_PRC2

Caption: Mechanism of PRC2 complex degradation mediated by an (S,R,S)-AHPC-C4-NH2-based PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Starting Materials (EED Ligand, (S,R,S)-AHPC-C4-NH2) synthesis Amide Coupling start->synthesis purification HPLC Purification synthesis->purification tr_fret TR-FRET Binding Assay (Determine pKD) purification->tr_fret prc2_inhibition PRC2 Enzymatic Assay (Determine pIC50) purification->prc2_inhibition cell_culture Cell Culture & Treatment purification->cell_culture western_blot Western Blot (Measure Protein Degradation) cell_culture->western_blot cell_viability CellTiter-Glo Assay (Determine GI50) cell_culture->cell_viability

Commercial Availability and Technical Guide for (S,R,S)-AHPC-C4-NH2 Hydrochloride: A VHL-based PROTAC Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-C4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the recruitment of this enzyme to a target protein for subsequent degradation. Its commercial availability has facilitated research in targeted protein degradation, a revolutionary approach in modern drug discovery.

Commercial Availability

This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. It is typically sold as a research chemical for laboratory use only. The compound is also available in its dihydrochloride (B599025) form and as a free base.[1][2][3] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[3]

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound, compiled from various commercial sources.

Table 1: Chemical and Physical Properties

PropertyValue
Synonyms VH032-C4-NH2 hydrochloride, VHL Ligand-Linker Conjugates 13, E3 ligase Ligand-Linker Conjugates 28
Molecular Formula C₂₇H₄₀ClN₅O₄S
Molecular Weight 566.15 g/mol
CAS Number 2245697-83-8
Purity Typically ≥95%
Appearance Solid powder

Table 2: Storage and Handling

ConditionRecommendation
Storage Temperature Powder: -20°C (short-term), -80°C (long-term)
In solvent: -80°C (up to 6 months)
Shipping Typically shipped with blue ice or at ambient temperature
Solubility Soluble in DMSO
Handling For research use only. Not for human or veterinary use.

Mechanism of Action: A Key Component in PROTAC Technology

This compound is a critical component in the design of VHL-based PROTACs. A PROTAC is a heterobifunctional molecule that consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[1][2][3]

In this context, the (S,R,S)-AHPC moiety of the molecule binds to the VHL E3 ligase.[4] When incorporated into a PROTAC, this allows for the recruitment of the VHL E3 ligase to the POI. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's natural protein disposal system. This process is catalytic, as the PROTAC molecule is released after degradation and can induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC (S,R,S)-AHPC-C4-NH2 -based PROTAC POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Binds to VHL ligand ((S,R,S)-AHPC) Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI Ternary_Complex->PROTAC Recycled POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Application in EED-Targeted Degradation

A notable application of (S,R,S)-AHPC-C4-NH2 is in the development of PROTACs targeting Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6] The PRC2 complex, which also includes EZH2 and SUZ12, is a key epigenetic regulator, and its dysregulation is implicated in various cancers.

PROTACs constructed using an EED-binding ligand and (S,R,S)-AHPC-C4-NH2 as the VHL ligand have been shown to induce the degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[5] This highlights a key advantage of PROTACs: the ability to induce "collaborative degradation" of entire protein complexes.

EED_PROTAC_Pathway cluster_PRC2 PRC2 Complex cluster_ternary Ternary Complex Formation EZH2 EZH2 EED EED SUZ12 SUZ12 Ternary PRC2-PROTAC-VHL PROTAC EED-Targeted PROTAC (with (S,R,S)-AHPC-C4-NH2) PROTAC->EED Binds to EED VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Proteasome 26S Proteasome Degradation Degraded EED, EZH2, SUZ12 Proteasome->Degradation Degradation of PRC2 Ternary->Proteasome Ubiquitination & Targeting to Proteasome Downstream Altered Gene Expression & Anti-proliferative Effects Degradation->Downstream Downstream Effects Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Start synthesis Synthesize EED-PROTAC using This compound start->synthesis cell_culture Seed cancer cells (e.g., DLBCL cell line) synthesis->cell_culture treatment Treat cells with PROTAC (various concentrations and time points) cell_culture->treatment western_blot Western Blot Analysis (EED, EZH2, SUZ12 degradation) treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis Quantify protein levels (DC50) Determine cell viability (IC50) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Use of (S,R,S)-AHPC-C4-NH2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 is a synthetic chemical entity that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a four-carbon aliphatic linker with a terminal amine group.[1] This terminal amine allows for the covalent attachment of a ligand for a specific protein of interest, thereby creating a heterobifunctional PROTAC.

PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] By binding simultaneously to the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] (S,R,S)-AHPC-C4-NH2 has been utilized in the synthesis of PROTACs targeting proteins such as the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2]

These application notes provide a comprehensive guide for the use of a hypothetical PROTAC synthesized from (S,R,S)-AHPC-C4-NH2 in cell-based assays to characterize its degradation efficiency and its effects on cell viability.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluating a PROTAC's performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative quantitative data for an EED-targeting PROTAC, UNC6852, which utilizes a VHL ligand.[3] This data is presented as an example of the expected outcomes from the protocols described below.

Target ProteinCell LineAssay MethodDC50 (µM)Dmax (%)Reference
EEDB lymphoblastWestern Blot0.3194
EZH2B lymphoblastWestern Blot0.6796
SUZ12B lymphoblastWestern Blot0.5982

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action and VHL-Mediated Degradation

(S,R,S)-AHPC-C4-NH2 serves as the VHL-binding component of a PROTAC. Under normal oxygen conditions (normoxia), VHL is part of an E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[4] A PROTAC synthesized with (S,R,S)-AHPC-C4-NH2 hijacks this machinery to degrade a new target protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC (S,R,S)-AHPC-C4-NH2-based PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., EED) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome

Caption: Mechanism of a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2.

Experimental Workflow for Characterizing a Novel PROTAC

The following workflow outlines the key steps to assess the efficacy and cellular effects of a newly synthesized PROTAC.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow start Synthesize PROTAC using (S,R,S)-AHPC-C4-NH2 cell_culture Cell Culture (Target-expressing cell line) start->cell_culture dose_response Dose-Response Treatment (Varying PROTAC concentrations) cell_culture->dose_response time_course Time-Course Treatment (Fixed PROTAC concentration) cell_culture->time_course western_blot Western Blot Analysis (Target Protein Levels) dose_response->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) dose_response->viability_assay time_course->western_blot data_analysis Data Analysis (Determine DC50 and Dmax) western_blot->data_analysis end Characterization Complete data_analysis->end viability_analysis Data Analysis (Determine IC50) viability_assay->viability_analysis viability_analysis->end

Caption: Experimental workflow for PROTAC characterization.

Experimental Protocols

Protocol 1: Determination of Target Protein Degradation by Western Blot

This protocol details the methodology to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Target protein-expressing cell line

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours for a dose-response experiment).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add an appropriate volume of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[5][6]

Protocol 2: Cell Viability Assay

This protocol describes how to assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Target protein-expressing cell line

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate the plate for 24 hours.[7]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted PROTAC or vehicle (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[7]

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the half-maximal inhibitory concentration (IC50).

References

Application Notes and Protocols for (S,R,S)-AHPC-C4-NH2 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a four-carbon alkane linker with a terminal amine group.[1][2] This molecule is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3][4]

While primarily used in the construction of PROTACs, (S,R,S)-AHPC-C4-NH2 as a standalone molecule can be used to probe the cellular effects of VHL engagement. For instance, it can serve as a control in PROTAC experiments or be used to investigate potential off-target effects or impacts on downstream signaling pathways related to VHL activity. Western blotting is a fundamental technique to analyze these protein-level changes. This document provides detailed protocols for determining the optimal starting concentration of (S,R,S)-AHPC-C4-NH2 and for performing Western blot analysis to assess its effects on cellular protein levels.

Product Information and Handling

ParameterDetailsSource
Synonyms VH032-C4-NH2[1]
Molecular Formula C27H39N5O5N/A
Molecular Weight 529.64 g/mol N/A
Solubility Soluble in DMSO. Hydrochloride and dihydrochloride (B599025) salt forms offer enhanced water solubility.[2][3]
Storage Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[2]

Determining the Optimal Starting Concentration

The optimal starting concentration of (S,R,S)-AHPC-C4-NH2 for cell-based assays like Western blotting is crucial and can be cell-type dependent. Since this molecule is a VHL ligand, a logical starting point can be inferred from studies using other VHL inhibitors and ligands. For example, the VHL inhibitor VH298 has been used in cell culture at concentrations up to 100 µM for Western blot analysis.

A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and target of interest.

Recommended Concentration Range for Optimization:
Concentration LevelSuggested RangePurpose
Low 0.1 - 1 µMTo observe initial effects and establish a baseline.
Medium 1 - 10 µMA common working range for many small molecules in cell culture.
High 10 - 100 µMTo identify maximal effects and potential toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving VHL and the experimental workflow for Western blot analysis.

PROTAC_Mechanism General PROTAC Signaling Pathway cluster_0 Cellular Environment VHL VHL E3 Ligase PROTAC (S,R,S)-AHPC-C4-NH2 (as part of a PROTAC) VHL->PROTAC binds TernaryComplex Ternary Complex (VHL-PROTAC-Target) TargetProtein Target Protein TargetProtein->PROTAC binds Proteasome Proteasome TargetProtein->Proteasome Degradation PROTAC->VHL PROTAC->TargetProtein Ub Ubiquitin Ub->TargetProtein tags DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides TernaryComplex->Ub Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation involving a VHL ligand.

WesternBlot_Workflow Western Blot Experimental Workflow Start Start CellCulture 1. Cell Culture (Seed cells and allow to attach) Start->CellCulture Treatment 2. Treatment (Add (S,R,S)-AHPC-C4-NH2 at various concentrations) CellCulture->Treatment Lysis 3. Cell Lysis (Extract proteins) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE (Separate proteins by size) Quantification->SDSPAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDSPAGE->Transfer Blocking 7. Blocking (Prevent non-specific antibody binding) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (Binds to target protein) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (Binds to primary antibody) PrimaryAb->SecondaryAb Detection 10. Detection (Chemiluminescent signal) SecondaryAb->Detection Analysis 11. Data Analysis (Quantify band intensity) Detection->Analysis End End Analysis->End

Caption: Step-by-step workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol provides a comprehensive guide for performing a Western blot to assess the effects of (S,R,S)-AHPC-C4-NH2 on protein expression.

Materials and Reagents
  • Cell Line: Appropriate cell line expressing the protein of interest.

  • Cell Culture Medium: As required for the specific cell line.

  • (S,R,S)-AHPC-C4-NH2: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: (e.g., BCA or Bradford).

  • Laemmli Sample Buffer: (4X or 2X).

  • SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target protein's molecular weight.

  • Running Buffer: (e.g., Tris-Glycine-SDS).

  • Transfer Buffer: (e.g., Tris-Glycine with methanol).

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Specific to the target protein.

  • Secondary Antibody: HRP-conjugated, specific to the host species of the primary antibody.

  • Chemiluminescent Substrate: (e.g., ECL).

  • Imaging System: For capturing chemiluminescent signals.

Cell Culture and Treatment
  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of (S,R,S)-AHPC-C4-NH2 in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of (S,R,S)-AHPC-C4-NH2 or vehicle control.

  • Incubate the cells for a predetermined time (e.g., 6, 12, 24, or 48 hours). A time-course experiment is recommended to determine the optimal treatment duration.

Sample Preparation
  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. This is the protein extract.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add an appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

Immunoblotting
  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using appropriate software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or tubulin).

Data Presentation

The results of the dose-response and time-course experiments should be tabulated for clear comparison.

Table 1: Example of Dose-Response Data Presentation

Treatment ConcentrationNormalized Target Protein Level (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
0.1 µM...
1 µM...
10 µM...
100 µM...

Table 2: Example of Time-Course Data Presentation (at optimal concentration)

Treatment DurationNormalized Target Protein Level (Fold Change vs. Vehicle)
0 hours (Vehicle)1.0
6 hours...
12 hours...
24 hours...
48 hours...

Conclusion

This document provides a comprehensive guide for utilizing (S,R,S)-AHPC-C4-NH2 in Western blot analysis. By systematically determining the optimal starting concentration and following a robust Western blot protocol, researchers can effectively investigate the cellular consequences of engaging the VHL E3 ligase with this specific ligand. These experiments are fundamental for understanding the mechanism of action of VHL-recruiting molecules and for the development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Conjugating a Protein of Interest to (S,R,S)-AHPC-C4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of a protein of interest to the amine-functionalized linker, (S,R,S)-AHPC-C4-NH2. This linker is a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][][3] The primary amine group on (S,R,S)-AHPC-C4-NH2 allows for its covalent attachment to a protein of interest, a crucial step in the synthesis of certain targeted protein degraders or for creating probes to study protein-ligand interactions.

The most common and versatile methods for conjugating molecules to proteins target the primary amines found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[4][5] This protocol will focus on the widely used and efficient two-step carbodiimide (B86325) crosslinking chemistry utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7] This method activates the carboxyl groups on the protein of interest, which then react with the primary amine of (S,R,S)-AHPC-C4-NH2 to form a stable amide bond.[6][8][9]

Data Presentation

Table 1: Key Reagents and Recommended Molar Ratios for Conjugation

ReagentStock ConcentrationFinal Concentration (Molar Excess over Protein)Purpose
Protein of Interest1-5 mg/mL1XThe protein to be conjugated.
(S,R,S)-AHPC-C4-NH210-50 mM in DMSO10-50XThe amine-containing linker to be conjugated to the protein.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)10 mg/mL in water10-100XZero-length crosslinker that activates carboxyl groups on the protein.[6][10]
NHS (N-hydroxysuccinimide) or Sulfo-NHS25 mg/mL in water25-250XStabilizes the EDC-activated carboxyl groups to enhance coupling efficiency with amines.[6][7]
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)1XN/AOptimal buffer for the activation of carboxyl groups by EDC.[6][10]
Coupling Buffer (e.g., PBS, pH 7.2-8.0)1XN/AOptimal buffer for the reaction of the activated carboxyls with primary amines.[10]
Quenching Reagent (e.g., Hydroxylamine, Tris, or Glycine)1 M10-50 mM (final)Stops the reaction by quenching unreacted NHS-esters.[6][10]

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of (S,R,S)-AHPC-C4-NH2 to a Protein of Interest

This protocol is designed to minimize protein self-conjugation by first activating the carboxyl groups on the protein of interest and then introducing the amine-containing linker.

Materials:

  • Protein of Interest

  • (S,R,S)-AHPC-C4-NH2

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (0.1 M MES, 50 mM NaCl, pH 4.7-6.0)

  • Coupling Buffer (Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Hydroxylamine-HCl, pH 8.5; or 1 M Tris-HCl, pH 7.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Preparation of Reagents

  • Prepare the Activation Buffer and Coupling Buffer.

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent condensation of moisture.[6]

  • Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

  • Immediately before use, prepare a 25 mg/mL solution of NHS or Sulfo-NHS in ultrapure water.

  • Prepare a 10-50 mM stock solution of (S,R,S)-AHPC-C4-NH2 in anhydrous DMSO.

Step 2: Activation of the Protein of Interest

  • Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Add the freshly prepared EDC solution to the protein solution to achieve a 10- to 100-fold molar excess.

  • Immediately add the freshly prepared NHS or Sulfo-NHS solution to the reaction mixture to achieve a 25- to 250-fold molar excess.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Removal of Excess Activation Reagents (Optional but Recommended)

  • To prevent unwanted side reactions with the amine linker, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step should be performed quickly as the activated NHS-ester is susceptible to hydrolysis.

Step 4: Conjugation with (S,R,S)-AHPC-C4-NH2

  • Immediately add the (S,R,S)-AHPC-C4-NH2 stock solution to the activated protein solution to achieve a 10- to 50-fold molar excess. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal pH for this step is between 7.2 and 8.0.[10]

Step 5: Quenching the Reaction

  • Stop the conjugation reaction by adding a quenching reagent. Add hydroxylamine, Tris, or glycine (B1666218) to a final concentration of 10-50 mM.[6][10]

  • Incubate for 15-30 minutes at room temperature.

Step 6: Purification of the Conjugate

  • Remove unreacted (S,R,S)-AHPC-C4-NH2 and other reaction byproducts by extensive dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column or size-exclusion chromatography.

Step 7: Characterization of the Conjugate

  • Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA assay).

  • Assess the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule. This can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by spectrophotometric methods if the linker possesses a chromophore.

  • Confirm the integrity and activity of the conjugated protein using appropriate functional assays.

Mandatory Visualization

Conjugation_Workflow cluster_activation Step 1: Protein Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification Protein Protein of Interest (in Activation Buffer) EDC_NHS Add EDC and NHS/Sulfo-NHS Protein->EDC_NHS Activated_Protein NHS-activated Protein EDC_NHS->Activated_Protein Mix Incubate Activated_Protein->Mix Linker (S,R,S)-AHPC-C4-NH2 Linker->Mix Conjugate Protein-Linker Conjugate Mix->Conjugate Quench Add Quenching Reagent Conjugate->Quench Purify Purification (Dialysis / SEC) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for the two-step conjugation of a protein to (S,R,S)-AHPC-C4-NH2.

PROTAC_MoA cluster_system Ubiquitin-Proteasome System POI Target Protein (Protein of Interest) PROTAC PROTAC (Protein-Linker-E3 Ligand) POI->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->PROTAC Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing the ubiquitin-proteasome system.

References

Application Notes and Protocols for the Analytical Characterization of (S,R,S)-AHPC-C4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the essential analytical methodologies for the characterization of (S,R,S)-AHPC-C4-NH2, a key E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The protocols detailed herein are designed to ensure the identity, purity, and stability of this critical reagent, employing techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, given the specific stereochemistry of the molecule, methods for chiral purity assessment are discussed.

Introduction to (S,R,S)-AHPC-C4-NH2

(S,R,S)-AHPC-C4-NH2 is a synthetic molecule that incorporates the (S,R,S)-AHPC ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a C4 amine linker.[1][4] This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC. PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] The precise chemical structure and stereochemical integrity of (S,R,S)-AHPC-C4-NH2 are paramount for its efficacy in forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Analytical Methods and Protocols

This section outlines the detailed experimental protocols for the characterization of (S,R,S)-AHPC-C4-NH2.

Purity and Identity Confirmation by HPLC and LC-MS

High-Performance Liquid Chromatography coupled with UV detection is a fundamental technique for assessing the purity of (S,R,S)-AHPC-C4-NH2. Coupling HPLC with Mass Spectrometry (LC-MS) provides definitive identification by measuring the mass-to-charge ratio (m/z) of the molecule.

Experimental Workflow for HPLC and LC-MS Analysis

HPLC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start dissolve Dissolve in DMSO (e.g., 10 mg/mL) start->dissolve dilute Dilute with Mobile Phase (e.g., 10 µg/mL) dissolve->dilute hplc HPLC Injection dilute->hplc HPLC Analysis lcms LC-MS Injection dilute->lcms LC-MS Analysis purity Purity Assessment (% Area) hplc->purity identity Identity Confirmation (m/z) lcms->identity

Caption: Workflow for HPLC and LC-MS analysis of (S,R,S)-AHPC-C4-NH2.

Protocol 2.1.1: Reversed-Phase HPLC (RP-HPLC)

  • Objective: To determine the purity of (S,R,S)-AHPC-C4-NH2.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of (S,R,S)-AHPC-C4-NH2 in DMSO (e.g., 10 mg/mL).

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Analysis: Calculate the purity by the area percentage of the main peak relative to the total peak area.

Protocol 2.1.2: LC-MS Analysis

  • Objective: To confirm the molecular weight of (S,R,S)-AHPC-C4-NH2.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • LC Conditions: Utilize the same chromatographic conditions as in Protocol 2.1.1.

  • MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temp. 350°C
  • Data Analysis: Identify the [M+H]⁺ ion corresponding to the theoretical mass of (S,R,S)-AHPC-C4-NH2.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural confirmation of (S,R,S)-AHPC-C4-NH2, providing detailed information about the molecular structure.[]

Protocol 2.2.1: ¹H and ¹³C NMR

  • Objective: To confirm the chemical structure and integrity of the molecule.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of (S,R,S)-AHPC-C4-NH2 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 25°C25°C
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 161024
Relaxation Delay 1 s2 s
  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for the structure of (S,R,S)-AHPC-C4-NH2.

Chiral Purity Assessment

The specific stereochemistry of (S,R,S)-AHPC-C4-NH2 is critical for its biological activity. Chiral chromatography is the gold standard for separating and quantifying enantiomers and diastereomers.[7]

Logical Flow for Chiral Method Development

Chiral_Method_Dev start Racemic/Diastereomeric Mixture csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mp_selection Select Mobile Phase Mode (Normal, Polar Organic, Reversed-Phase) csp_selection->mp_selection optimization Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) mp_selection->optimization validation Method Validation (Resolution, Linearity, LOD, LOQ) optimization->validation analysis Analysis of (S,R,S)-AHPC-C4-NH2 validation->analysis

Caption: A logical workflow for developing a chiral separation method.

Protocol 2.3.1: Chiral HPLC

  • Objective: To determine the enantiomeric/diastereomeric purity of (S,R,S)-AHPC-C4-NH2.

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Sample Preparation: Prepare a solution of (S,R,S)-AHPC-C4-NH2 in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions (Example):

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralpak)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 5 µL
  • Data Analysis: Calculate the enantiomeric/diastereomeric excess (%ee or %de) based on the peak areas of the different stereoisomers.

Data Presentation

For clear and concise reporting, all quantitative data should be summarized in tables.

Table 1: Summary of Analytical Characterization Data for (S,R,S)-AHPC-C4-NH2 (Batch No. XXXXX)

Analytical TestMethodSpecificationResult
Appearance Visual InspectionWhite to off-white solidConforms
Purity RP-HPLC (254 nm)≥ 98.0%99.2%
Identity (Molecular Weight) LC-MS (ESI+)Theoretical [M+H]⁺: 529.2Observed [M+H]⁺: 529.3
Structure Confirmation ¹H and ¹³C NMRConforms to structureConforms
Chiral Purity Chiral HPLC≥ 99.0% de/ee99.5% de
Solubility Visual InspectionSoluble in DMSOConforms

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of (S,R,S)-AHPC-C4-NH2. Adherence to these procedures will ensure the quality and consistency of this critical reagent, which is fundamental for the successful development of potent and selective PROTAC degraders. For advanced applications, such as studying the formation of the ternary complex, more sophisticated biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) may be employed.[8]

References

Application Note: High-Throughput LC-MS Protocol for Purity Assessment of (S,R,S)-AHPC-C4-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the purity determination of (S,R,S)-AHPC-C4-NH2 hydrochloride, a crucial VHL ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The accurate assessment of purity is critical for ensuring the quality, safety, and efficacy of PROTAC-based therapeutics. This protocol outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, detailing sample preparation, chromatographic conditions, and mass spectrometric parameters for the reliable quantification of the active pharmaceutical ingredient (API) and its potential impurities.

Introduction

(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand.[1][2][3] As a fundamental building block in PROTAC research, its purity directly impacts the synthesis and performance of the final PROTAC molecule. Impurities can arise from the complex multi-step synthesis, degradation, or improper storage. Therefore, a sensitive and specific analytical method is required to ensure the identity and purity of this critical intermediate.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of pharmaceutical compounds due to its high separation efficiency and detection sensitivity.[4] This application note describes a validated LC-MS method suitable for the quantitative purity analysis of this compound in a research and drug development setting. The methodology is designed to be both rapid and robust, facilitating high-throughput screening and quality control.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • 0.2 µm syringe filters (e.g., PTFE)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap).

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase A (see section 2.4) to achieve a final concentration of 10 µg/mL.[5]

  • Sample Preparation: Prepare unknown samples in the same manner as the stock solution to a nominal concentration of 1 mg/mL and then dilute to the working concentration range.

  • Filtration: Filter all solutions through a 0.2 µm syringe filter before injection to remove any particulates.[6]

Liquid Chromatography (LC) Method

The separation of the polar, amine-containing analyte is achieved using a reversed-phase column with an aqueous-compatible stationary phase to prevent phase collapse under high aqueous conditions.[7] An acidic mobile phase modifier is used to ensure good peak shape for the amine.

ParameterCondition
Column C18 Aqueous Compatible (e.g., Waters XTerra MS C18), 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutes; return to 5% B over 0.5 minutes; hold at 5% B for 2.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 10 minutes
Mass Spectrometry (MS) Method

Electrospray ionization in positive mode is utilized, as primary amines readily form protonated molecules [M+H]+.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan
Mass Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr

Data Presentation and Analysis

Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The identity of the main peak is confirmed by its retention time and the observed mass-to-charge ratio (m/z) of its protonated molecule. For (S,R,S)-AHPC-C4-NH2 (free base formula: C₂₆H₃₈N₄O₃S), the expected monoisotopic mass is 486.27 g/mol . The expected [M+H]⁺ ion would be approximately m/z 487.28.

Table of Expected Results:

CompoundExpected Retention Time (min)Expected [M+H]⁺ (m/z)
(S,R,S)-AHPC-C4-NH2~ 3.5 - 4.5487.28

Workflow Visualization

The following diagram illustrates the complete workflow for the LC-MS purity analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh 1. Weigh Compound dissolve 2. Dissolve & Dilute (MeOH/H2O, Mobile Phase A) weigh->dissolve filtrate 3. Filter Sample (0.2 µm Syringe Filter) dissolve->filtrate lc 4. LC Separation (Aqueous C18 Column) filtrate->lc ms 5. MS Detection (ESI+ Full Scan) lc->ms integrate 6. Peak Integration ms->integrate calculate 7. Purity Calculation (% Area) integrate->calculate report 8. Generate Report calculate->report

Caption: LC-MS Purity Analysis Workflow.

References

Application Notes and Protocols for the NMR Analysis of (S,R,S)-AHPC-C4-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the nuclear magnetic resonance (NMR) analysis of (S,R,S)-AHPC-C4-NH2 hydrochloride. This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a C4 amine linker. Accurate structural verification by NMR is crucial for ensuring the quality and efficacy of PROTACs synthesized using this intermediate.

Introduction

This compound is a complex molecule whose structure is confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. 1D NMR (¹H and ¹³C) provides initial information on the chemical environments of the protons and carbons, while 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning these signals and confirming the connectivity of the molecular fragments[1][2]. This document outlines the expected NMR data and provides a comprehensive protocol for its acquisition and analysis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These values are based on data from structurally similar fragments and are intended as a guide for spectral interpretation. Actual chemical shifts can vary depending on the solvent and sample concentration.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (thiazole)~8.9s-
H (aromatic)~7.5d~8.0
H (aromatic)~7.4d~8.0
Hα (pyrrolidine)~4.6t~8.0
Hδ (pyrrolidine)~3.8, ~3.6m-
CH (hydroxy)~4.5m-
CH₂ (benzyl)~4.5m-
Hα (amino acid)~4.2d~9.0
CH₂ (linker, adjacent to NH₂)~3.0t~7.0
CH₃ (thiazole)~2.5s-
Hβ, Hγ (pyrrolidine)~2.2-2.0m-
CH₂ (linker)~1.7m-
CH₂ (linker)~1.6m-
C(CH₃)₃ (tert-butyl)~1.0s-
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide, pyrrolidine)~172
C=O (amide, amino acid)~171
C (aromatic, C-thiazole)~152
C (thiazole)~150
C (aromatic)~135, ~130, ~129, ~128
Cα (pyrrolidine)~60
Cα (amino acid)~59
Cδ (pyrrolidine)~55
Cγ (hydroxy)~70
CH₂ (benzyl)~43
C (tert-butyl)~35
CH₂ (linker, adjacent to NH₂)~40
CH₂ (linker)~27
CH₂ (linker)~25
Cβ (pyrrolidine)~38
C(CH₃)₃ (tert-butyl)~27
CH₃ (thiazole)~19

Experimental Protocols

A systematic approach combining 1D and 2D NMR experiments is crucial for the complete structural elucidation of complex molecules[3].

Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical, especially for hydrochloride salts, to ensure complete dissolution.

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following experiments are recommended for full structural characterization. All spectra should be acquired at a constant temperature (e.g., 298 K) on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: A standard proton NMR experiment to identify all proton signals and their multiplicities.

  • ¹³C NMR: A standard carbon-13 experiment, often proton-decoupled, to identify all unique carbon signals.

  • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton couplings, revealing adjacent protons within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and identifying quaternary carbons[1].

Data Analysis and Structure Elucidation Workflow

The following workflow and diagram illustrate a logical approach to assigning the NMR spectra and confirming the structure of this compound.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Confirmation 1H_NMR ¹H NMR: - Identify proton signals - Integration - Multiplicity COSY COSY: - Establish H-H spin systems (e.g., pyrrolidine (B122466) ring, linker) 1H_NMR->COSY HSQC HSQC: - Correlate protons to directly attached carbons 1H_NMR->HSQC 13C_NMR ¹³C NMR & DEPT-135: - Identify carbon signals - Determine CH, CH₂, CH₃ 13C_NMR->HSQC Assign_Fragments Assign Individual Fragments: - AHPC core - C4-NH₂ linker COSY->Assign_Fragments HSQC->Assign_Fragments HMBC HMBC: - Connect fragments via long-range H-C correlations - Assign quaternary carbons Connect_Fragments Connect Fragments: - Confirm amide bonds - Linker attachment HMBC->Connect_Fragments Assign_Fragments->HMBC Final_Structure Final Structure Verification: - Confirm stereochemistry (if possible with NOESY) Connect_Fragments->Final_Structure PROTAC_Mechanism cluster_molecule PROTAC Building Block cluster_protac PROTAC Assembly cluster_cellular Cellular Mechanism Molecule (S,R,S)-AHPC-C4-NH2 (Structure Verified by NMR) Linker Linker Chemistry Molecule->Linker C4-NH₂ acts as attachment point PROTAC Synthesized PROTAC Linker->PROTAC POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC Ternary_Complex Formation of POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds to POI and VHL Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

References

Designing a PROTAC with (S,R,S)-AHPC-C4-NH2 Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] This is achieved through a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] This document provides detailed application notes and protocols for designing and evaluating a PROTAC utilizing the (S,R,S)-AHPC-C4-NH2 linker, which incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]

The (S,R,S)-AHPC moiety is a well-established VHL ligand, and the C4-NH2 linker provides a reactive amine handle for conjugation to a ligand for the target protein (warhead).[2][3] By recruiting the VHL E3 ligase complex, PROTACs containing this linker can induce the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action: VHL-Mediated Protein Degradation

The PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. The VHL complex consists of the VHL protein, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[4][5] This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to engage another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex POI-PROTAC-E3 Ternary Complex Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Binds Ubiquitin Ubiquitin Ubiquitination Poly-ubiquitination of Target Ubiquitin->Ubiquitination Proteasome Proteasome Proteasomal Degradation Degradation of Target Protein Proteasome->Proteasomal Degradation Ternary Complex->Ubiquitination Induces Ubiquitination->Proteasomal Degradation

Caption: PROTAC-mediated protein degradation workflow.

Data Presentation: Performance of AHPC-Based PROTACs

PROTAC TargetCell LineDC50 (nM)Dmax (%)Linker Type
KRAS G12CNCI-H2030250 - 760>90PEG-based
STINGCaki-1227>80Not Specified
CDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified
BTKMino cells2.297Non-covalent linker

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[6] The performance of a PROTAC is highly dependent on the target protein, the linker length and composition, and the specific cell line.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the (S,R,S)-AHPC-C4-NH2 linker.

PROTAC Synthesis: Amide Coupling

This protocol describes the coupling of a target protein ligand (warhead) containing a carboxylic acid to the amine group of (S,R,S)-AHPC-C4-NH2.

Materials:

  • (S,R,S)-AHPC-C4-NH2

  • Warhead with a carboxylic acid functional group

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Standard glassware for organic synthesis

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing warhead (1.0 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling agent(s) (e.g., HATU, 1.2 equivalents or EDC/HOBt, 1.2 equivalents each) and the base (e.g., DIPEA, 3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in the anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

PROTAC_Synthesis PROTAC Synthesis Workflow Warhead_COOH Warhead-COOH Coupling Amide Coupling (HATU/DIPEA or EDC/HOBt) Warhead_COOH->Coupling Linker_NH2 (S,R,S)-AHPC-C4-NH2 Linker_NH2->Coupling PROTAC Final PROTAC Coupling->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

In-Vitro Evaluation: Target Protein Degradation Assay (Western Blot)

This protocol details the assessment of target protein degradation in cells treated with the synthesized PROTAC using Western blotting.[6][7]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In-Vivo Evaluation: Xenograft Model

This protocol provides a general workflow for evaluating the in-vivo efficacy of the PROTAC in a mouse xenograft model.[8][]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Cancer cell line that forms tumors in mice

  • PROTAC formulation for in-vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flanks of the immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • PROTAC Administration: Administer the PROTAC formulation and vehicle control to the respective groups according to the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Tumor samples can be used for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).

InVivo_Workflow In-Vivo Xenograft Study Workflow Implantation Tumor Cell Implantation Growth Tumor Growth Implantation->Growth Randomization Randomization Growth->Randomization Treatment PROTAC/Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for in-vivo efficacy studies.

Conclusion

The (S,R,S)-AHPC-C4-NH2 linker is a valuable tool for the development of potent and selective VHL-based PROTACs. The protocols and information provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. Rigorous in-vitro and in-vivo characterization is essential to validate the mechanism of action and therapeutic potential of these promising molecules.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays Using AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Among the various E3 ligases recruited, the von Hippel-Lindau (VHL) E3 ligase has been a popular choice for PROTAC design, largely due to the availability of potent small molecule ligands such as those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold.[2]

The formation of a stable ternary complex between the POI, the AHPC-based PROTAC, and the VHL E3 ligase is a critical initiating step in the degradation process.[3] This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The in vitro ubiquitination assay is a powerful biochemical tool to directly assess the ability of an AHPC-based PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[5] This assay is crucial for validating the mechanism of action, evaluating the efficiency of new PROTACs, and understanding the structure-activity relationship of different PROTAC designs before advancing to more complex cellular and in vivo studies.[5]

These application notes provide a detailed overview and experimental protocols for performing in vitro ubiquitination assays with AHPC-based PROTACs that recruit the VHL E3 ligase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AHPC-based PROTACs and the general workflow for their in vitro characterization.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC AHPC-based PROTAC POI->PROTAC Binds to POI (Warhead) Ternary POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase Complex VHL->PROTAC Binds to VHL (AHPC moiety) Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Release E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Recruitment Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Ubiquitination Assay cluster_analysis Analysis cluster_data Data Interpretation Reagents Recombinant Proteins & Enzymes (E1, E2, VHL complex, POI, Ub) AHPC-based PROTAC ATP, Buffer Reaction_Setup Assemble Reaction Components (Varying PROTAC concentrations) Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Chemiluminescence/ Fluorescence Imaging Western_Blot->Detection Quantification Densitometry Analysis Detection->Quantification Data_Table Summarize Quantitative Data (% Ubiquitination, UbC50, Ub_max) Quantification->Data_Table Conclusion Determine PROTAC Efficacy Data_Table->Conclusion

References

Application Notes and Protocols for Measuring Ternary Complex Formation with (S,R,S)-AHPC-C4-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical initiating step in this process, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

(S,R,S)-AHPC-C4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited E3 ligase in PROTAC design. When incorporated into a PROTAC, (S,R,S)-AHPC-C4-NH2 serves as the VHL-recruiting moiety. A key target of the VHL pathway is the Hypoxia-Inducible Factor 1α (HIF-1α), a transcription factor implicated in cancer and other diseases. Under normoxic conditions, HIF-1α is hydroxylated, recognized by VHL, ubiquitinated, and degraded.[1] PROTACs leveraging the VHL-HIF-1α axis can thus be designed to target other proteins for degradation by linking a ligand for the new target to a VHL ligand like (S,R,S)-AHPC-C4-NH2.

The efficiency of a PROTAC is intimately linked to the stability and cooperativity of the ternary complex it forms. Therefore, robust and quantitative methods to measure ternary complex formation are essential for the development and optimization of effective PROTAC degraders. This document provides detailed application notes and protocols for key biophysical techniques used to characterize the formation of ternary complexes involving PROTACs constructed with (S,R,S)-AHPC-C4-NH2.

Signaling Pathway and Mechanism of Action

The canonical VHL/HIF-1α signaling pathway is a cornerstone of cellular oxygen sensing. In the presence of oxygen, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for the VHL E3 ligase complex, leading to the ubiquitination and proteasomal degradation of HIF-1α. A PROTAC utilizing (S,R,S)-AHPC-C4-NH2 hijacks this system by simultaneously binding to VHL and a protein of interest (POI), thereby inducing the POI's degradation.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL Complex VHL Complex Hydroxylated HIF-1α->VHL Complex Binding Ubiquitination Ubiquitination VHL Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation POI Protein of Interest (POI) Ternary Complex POI-PROTAC-VHL Ternary Complex POI->Ternary Complex PROTAC (S,R,S)-AHPC-C4-NH2 -Linker-POI_Ligand PROTAC->Ternary Complex VHL_PROTAC VHL Complex VHL_PROTAC->Ternary Complex Ubiquitination_PROTAC POI Ubiquitination Ternary Complex->Ubiquitination_PROTAC Degradation_PROTAC POI Degradation Ubiquitination_PROTAC->Degradation_PROTAC

Caption: VHL/HIF-1α pathway and PROTAC-mediated degradation.

Experimental Workflow for Ternary Complex Analysis

A systematic approach is crucial for characterizing the interactions of a PROTAC with its target and E3 ligase. The following workflow outlines the key experiments for measuring binary and ternary complex formation.

Experimental_Workflow Start Start Binary_Interaction_1 Binary Interaction 1: PROTAC + VHL Start->Binary_Interaction_1 Binary_Interaction_2 Binary Interaction 2: PROTAC + POI Start->Binary_Interaction_2 Ternary_Complex_Formation Ternary Complex Formation: POI + PROTAC + VHL Binary_Interaction_1->Ternary_Complex_Formation Binary_Interaction_2->Ternary_Complex_Formation Data_Analysis Data Analysis: Affinity (Kd), Kinetics (kon, koff), Cooperativity (α) Ternary_Complex_Formation->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for PROTAC ternary complex analysis.

Data Presentation: Quantitative Analysis of Ternary Complex Formation

The following tables summarize typical quantitative data obtained from biophysical assays for a hypothetical PROTAC incorporating (S,R,S)-AHPC-C4-NH2 to degrade a Protein of Interest (POI) by recruiting the VHL E3 ligase complex. These values are illustrative and will vary depending on the specific POI ligand, linker, and experimental conditions.

Table 1: Binary and Ternary Complex Affinity and Cooperativity

InteractionTechniqueDissociation Constant (Kd) (nM)Cooperativity (α)
PROTAC <=> VHLSPR150-
PROTAC <=> POISPR250-
POI-PROTAC-VHLSPR256.0
PROTAC <=> VHLITC180-
PROTAC <=> POIITC280-
POI-PROTAC-VHLITC306.0
PROTAC <=> VHLFP200 (IC50)-
POI-PROTAC-VHLFP35 (IC50)5.7

*Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC for VHL to the ternary Kd of the PROTAC for VHL in the presence of the POI (α = Kd, binary / Kd, ternary). A value greater than 1 indicates positive cooperativity.[2]

Table 2: Kinetic Parameters of Ternary Complex Formation (from SPR)

InteractionAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Half-life (t1/2) (s)
PROTAC <=> VHL1.5 x 1052.25 x 10-230.8
POI-PROTAC-VHL3.0 x 1057.5 x 10-392.4

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (kon and koff) and affinity data (Kd).

Objective: To determine the kinetics and affinity of binary (PROTAC-VHL, PROTAC-POI) and ternary (POI-PROTAC-VHL) complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip SA for streptavidin capture)

  • Recombinant VHL complex (VCB: VHL, Elongin C, Elongin B) with a biotin (B1667282) tag

  • Recombinant POI (e.g., HIF-1α)

  • PROTAC incorporating (S,R,S)-AHPC-C4-NH2

  • SPR Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% (v/v) P20 surfactant, 1% DMSO.[3]

  • Immobilization Buffer: SPR Running Buffer

  • Regeneration Solution (if necessary, e.g., 10 mM Glycine pH 2.0)

Protocol:

  • Surface Preparation:

    • Equilibrate the sensor chip with SPR Running Buffer.

    • Immobilize biotinylated VCB complex onto the streptavidin-coated sensor chip surface to a target level (e.g., 800-1200 RU).[3] A reference flow cell should be prepared similarly but without the VCB complex to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC <=> VHL):

    • Prepare a dilution series of the PROTAC in SPR Running Buffer (e.g., 0-1000 nM).

    • Inject the PROTAC solutions over the VCB-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 s), followed by a dissociation phase with running buffer (e.g., 300 s).[3]

    • Perform a regeneration step if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

  • Ternary Complex Formation Analysis (POI-PROTAC-VHL):

    • Prepare a fixed, near-saturating concentration of the POI in SPR Running Buffer (e.g., 20-50 times the binary Kd of the PROTAC for the POI).[3]

    • Prepare a dilution series of the PROTAC in the POI-containing buffer.

    • Inject the PROTAC-POI mixtures over the VCB-immobilized and reference flow cells using the same parameters as the binary analysis.

    • Fit the data to determine the ternary kon, koff, and Kd.

  • Data Analysis:

    • Calculate the cooperativity factor (α) as described above.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Objective: To determine the thermodynamic parameters and affinity of binary and ternary complex formation.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant VCB complex

  • Recombinant POI

  • PROTAC

  • ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO (ensure buffer is identical for all components to minimize heats of dilution).

Protocol:

  • Sample Preparation:

    • Dialyze all proteins against the same batch of ITC buffer extensively.

    • Dissolve the PROTAC in the final dialysis buffer.

    • Determine accurate concentrations of all components.

    • Degas all solutions immediately before use.

  • Binary Titration (PROTAC into VCB):

    • Fill the sample cell with VCB solution (e.g., 10-20 µM).

    • Fill the injection syringe with PROTAC solution (e.g., 100-200 µM, typically 10-fold higher than the cell concentration).

    • Perform the titration by injecting small aliquots of the PROTAC into the VCB solution at a constant temperature (e.g., 25°C).

    • Perform control titrations (e.g., PROTAC into buffer) to determine the heat of dilution.

  • Ternary Titration (PROTAC into VCB + POI):

    • Prepare a mixture of VCB (e.g., 10-20 µM) and a saturating concentration of POI in the sample cell.

    • Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).

    • Perform the titration as described for the binary interaction.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to obtain Kd, n, and ΔH.

    • Calculate the cooperativity factor.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.

Objective: To measure the formation of the ternary complex in a high-throughput format.

Materials:

  • TR-FRET compatible plate reader

  • Low-volume 384-well plates

  • Tagged VCB complex (e.g., His-tagged or GST-tagged)

  • Tagged POI (with a different tag, e.g., FLAG-tagged)

  • TR-FRET donor fluorophore-labeled antibody/binding protein for one tag (e.g., anti-His-Tb)

  • TR-FRET acceptor fluorophore-labeled antibody/binding protein for the other tag (e.g., anti-FLAG-d2)

  • PROTAC

  • TR-FRET Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA, 0.05% (v/v) Tween-20.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of tagged VCB, tagged POI, donor-labeled antibody, and acceptor-labeled antibody in TR-FRET Assay Buffer.

    • Prepare a serial dilution of the PROTAC in assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of tagged VCB and tagged POI to each well of the 384-well plate.

    • Add the PROTAC dilutions to the wells.

    • Add the donor and acceptor-labeled antibodies to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement:

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[4]

Fluorescence Polarization (FP)

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a homogeneous assay suitable for high-throughput screening.

Objective: To determine the affinity of the PROTAC for VHL and the ternary complex by competition.

Materials:

  • FP-capable plate reader

  • Black, low-binding microplates

  • Recombinant VCB complex

  • Fluorescently labeled VHL ligand (e.g., a fluorescently tagged HIF-1α peptide or a fluorescent derivative of a VHL inhibitor).[5][6]

  • Recombinant POI

  • PROTAC

  • FP Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% (v/v) Triton X-100.

Protocol:

  • Binary Competition Assay (PROTAC vs. Fluorescent Probe for VHL):

    • Add a fixed concentration of VCB and the fluorescent probe to the wells of the microplate. The concentrations should be optimized to give a stable and significant polarization signal.

    • Add a serial dilution of the PROTAC to the wells.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization.

  • Ternary Competition Assay:

    • Repeat the binary competition assay, but with the addition of a fixed, saturating concentration of the POI to all wells.

  • Data Analysis:

    • Plot the fluorescence polarization values against the PROTAC concentration.

    • Fit the data to a competitive binding model to determine the IC50 value for both the binary and ternary interactions.

    • The IC50 values can be used to calculate the inhibition constant (Ki) and subsequently the cooperativity.[2]

Conclusion

The formation of a stable and cooperative ternary complex is a prerequisite for the efficient degradation of a target protein by a PROTAC. The biophysical methods outlined in these application notes provide a robust toolkit for researchers to quantitatively assess the binding affinity, kinetics, and thermodynamics of ternary complex formation for PROTACs incorporating the (S,R,S)-AHPC-C4-NH2 VHL ligand. The data generated from these assays are critical for understanding the structure-activity relationships of PROTACs and for guiding the rational design of more potent and selective protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: (S,R,S)-AHPC-C4-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with (S,R,S)-AHPC-C4-NH2 hydrochloride, a synthetic E3 ligase ligand-linker conjugate used in PROTAC research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

According to supplier data, this compound is soluble in water at concentrations of ≥ 50 mg/mL (88.31 mM).[1] It is also available in dihydrochloride (B599025) and free amine forms, with the salt forms generally offering enhanced water solubility and stability.[3][4]

Q2: I've prepared a stock solution in DMSO, but see precipitation when diluting into my aqueous assay buffer. Why is this happening?

This is a common issue for compounds initially dissolved in a high-concentration organic solvent like DMSO. When diluted into an aqueous medium, the concentration of the compound may exceed its maximum aqueous solubility, leading to precipitation.[5] This can result in inaccurate and variable data in biological assays.[6][7]

Q3: Can the hydrochloride salt form negatively impact solubility in certain conditions?

While hydrochloride salts are generally used to enhance aqueous solubility, a "common ion effect" can occur.[8][9] If your aqueous buffer contains a high concentration of chloride ions, it can decrease the solubility of the hydrochloride salt.[8][9]

Q4: How should I store stock solutions of this compound?

For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed vials, protected from moisture.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[10] If using water as the solvent for a stock solution, it is advised to filter and sterilize it through a 0.22 μm filter before use.[1]

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in the chosen solvent.

Possible Causes & Solutions:

  • Incorrect Solvent: While water and DMSO are common solvents, the specific properties of your experiment (e.g., cell-based vs. enzymatic assay) may require optimization.

  • Low-Quality Solvent: Ensure you are using fresh, anhydrous DMSO, as moisture absorption can reduce solubility.[10]

  • Concentration Too High: You may be attempting to dissolve the compound at a concentration above its saturation point. Try preparing a more dilute solution.

  • Insufficient Dissolution Time/Energy: Some compounds require more time or energy to dissolve. Gentle warming (e.g., 37°C) or sonication can aid dissolution.[5]

Issue 2: The compound precipitates out of solution during the experiment.

Possible Causes & Solutions:

  • Change in Solvent Environment: As mentioned in the FAQs, diluting a DMSO stock into an aqueous buffer is a common cause of precipitation.

    • Mitigation: Minimize the final DMSO concentration in your assay. Most cell lines can tolerate low percentages of DMSO.

  • Temperature Changes: A decrease in temperature during your experiment can reduce solubility. Ensure all solutions are maintained at a stable, appropriate temperature.

  • pH Shift: The solubility of amine hydrochloride salts can be pH-dependent. A significant change in the pH of your assay medium could cause the compound to precipitate.

Data Presentation

Table 1: Solubility of this compound and Related Forms

Compound FormSolventReported SolubilityMolar Mass ( g/mol )
This compoundWater (H₂O)≥ 50 mg/mL (88.31 mM)[1]566.16
(S,R,S)-AHPC-C4-NH2 dihydrochlorideDMSO10 mM[11]602.62[11]
(S,R,S)-AHPC-C4-NH2 (free base)Not specifiedGenerally lower aqueous solubility than salt forms[3]529.70

Note: "≥" indicates that the saturation point was not reached at this concentration.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[5]

  • Weigh the desired amount of the compound.

  • Add the appropriate volume of sterile, deionized water to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of water to 50 mg of the compound).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.[12]

  • If the compound has not fully dissolved, sonicate the solution in a water bath for up to 5 minutes.[12]

  • As a final step if needed, warm the solution to 37°C for 5-60 minutes.[12]

  • Before use in cell culture, sterilize the solution by passing it through a 0.22 μm filter.[1]

  • Store the stock solution in aliquots at -20°C or -80°C.[1]

Protocol 2: General Method for Improving Solubility of Poorly Soluble Compounds

For instances where standard solvents are insufficient, co-solvents or other solubilizing agents may be necessary. The following is a general approach that can be adapted.

  • Co-Solvent System: Prepare a stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol (B145695) (e.g., 70% ethanol, 30% DMSO) can sometimes be effective.[13]

  • Use of Excipients: For in vivo studies or challenging in vitro assays, formulation with excipients like PEG300 and Tween-80 can improve solubility. A general formulation could involve dissolving a DMSO stock into a mixture of PEG300, Tween-80, and saline.[5]

  • pH Adjustment: The solubility of amine-containing compounds can often be increased by adjusting the pH of the solution. For a hydrochloride salt, ensuring the pH is sufficiently acidic can help maintain protonation and solubility. Conversely, if the free amine is desired for a reaction, a weak base like sodium bicarbonate can be used to neutralize the hydrochloride.[14]

Visualizations

G cluster_start Start: Solubility Issue cluster_checks Initial Checks cluster_actions Troubleshooting Actions cluster_advanced Advanced Strategies cluster_end Resolution start Compound (S,R,S)-AHPC-C4-NH2 HCl Fails to Dissolve check_solvent Verify Solvent Quality (e.g., Anhydrous DMSO) start->check_solvent check_conc Is Concentration Too High? start->check_conc heat_sonicate Apply Gentle Heat (37°C) or Sonication check_solvent->heat_sonicate dilute Prepare a More Dilute Solution check_conc->dilute cosolvent Use Co-Solvent System (e.g., DMSO/Ethanol) heat_sonicate->cosolvent Failure end Compound Solubilized heat_sonicate->end Success ph_adjust Adjust pH of Buffer dilute->ph_adjust Failure dilute->end Success cosolvent->end ph_adjust->end

Caption: Troubleshooting workflow for initial dissolution problems.

G cluster_start Start: Precipitation Issue cluster_causes Potential Causes cluster_solutions Solutions cluster_end Resolution start Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer cause_sol Concentration Exceeds Aqueous Solubility start->cause_sol cause_ph pH Shift in Final Medium start->cause_ph cause_ion Common Ion Effect (High [Cl⁻]) start->cause_ion sol_dmso Lower Final DMSO Concentration cause_sol->sol_dmso sol_stock Prepare Lower Concentration Stock Solution cause_sol->sol_stock sol_buffer Optimize Buffer Composition (pH, Ionic Strength) cause_ph->sol_buffer cause_ion->sol_buffer end Clear, Stable Solution in Assay Medium sol_dmso->end sol_buffer->end sol_stock->end

Caption: Logical path for addressing precipitation upon dilution.

References

improving the stability of (S,R,S)-AHPC-C4-NH2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S,R,S)-AHPC-C4-NH2 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C4-NH2 and what are its common stability challenges?

(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL (von Hippel-Lindau) ligand and a C4 amine linker, making it a valuable building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Common stability challenges include:

  • Limited Aqueous Solubility: Like many PROTAC components, (S,R,S)-AHPC-C4-NH2 can exhibit poor solubility in aqueous buffers, potentially leading to precipitation and inaccurate experimental results.

  • pH Sensitivity: The primary amine in the C4 linker and other functional groups can be susceptible to pH-dependent degradation.

  • Hydrolytic Cleavage: The amide bonds within the molecule can be prone to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Oxidative Degradation: The primary amine may be susceptible to oxidation, leading to the formation of impurities.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to degradation and aggregation.

Q2: How should I store (S,R,S)-AHPC-C4-NH2 to ensure its stability?

For optimal stability, (S,R,S)-AHPC-C4-NH2 and its salt forms should be stored under the following conditions:

FormStorage ConditionShelf Life (Solid)Shelf Life (in Solvent)
(S,R,S)-AHPC-C4-NH2 (Free Base) -20°CAt least 6 months1 month at -20°C, 6 months at -80°C
(S,R,S)-AHPC-C4-NH2 Hydrochloride -20°CData not available1 month at -20°C, 6 months at -80°C[1]
(S,R,S)-AHPC-C4-NH2 Dihydrochloride (B599025) -20°CData not availableData not available

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For aqueous solutions, sterile filtration through a 0.22 µm filter is advised.[1]

Q3: Which form of (S,R,S)-AHPC-C4-NH2 offers better stability and solubility?

The hydrochloride and dihydrochloride salt forms of (S,R,S)-AHPC-C4-NH2 generally provide enhanced water solubility and stability compared to the free base form.[2] For experiments in aqueous buffers, using a salt form is recommended.

Q4: What are the primary degradation pathways for (S,R,S)-AHPC-C4-NH2 in solution?

While specific degradation pathways for (S,R,S)-AHPC-C4-NH2 are not extensively published, based on its chemical structure, the following are plausible degradation routes:

  • Amide Bond Hydrolysis: The amide linkages are susceptible to cleavage under acidic or basic conditions, leading to the separation of the VHL ligand from the linker.

  • Oxidation of the Primary Amine: The terminal primary amine on the C4 linker can be oxidized, which may affect its ability to be conjugated to a target-binding ligand.

AHPC_C4_NH2 (S,R,S)-AHPC-C4-NH2 Degradation_Pathways Potential Degradation Pathways AHPC_C4_NH2->Degradation_Pathways Hydrolysis Amide Bond Hydrolysis Degradation_Pathways->Hydrolysis Oxidation Amine Oxidation Degradation_Pathways->Oxidation VHL_Ligand VHL Ligand Fragment Hydrolysis->VHL_Ligand Linker_Fragment C4-Amine Linker Fragment Hydrolysis->Linker_Fragment Oxidized_Product Oxidized Linker Product Oxidation->Oxidized_Product

Caption: Plausible degradation pathways for (S,R,S)-AHPC-C4-NH2.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent results in biological assays.

  • Low recovery during sample analysis.

Troubleshooting Workflow:

Start Precipitation Observed Check_Solvent Initial Dissolution in Organic Solvent? Start->Check_Solvent Use_DMSO Dissolve in 100% DMSO first Check_Solvent->Use_DMSO No Check_Final_Conc Final Organic Solvent Concentration <1%? Check_Solvent->Check_Final_Conc Yes Use_DMSO->Check_Final_Conc Adjust_Conc Lower the final concentration of (S,R,S)-AHPC-C4-NH2 Check_Final_Conc->Adjust_Conc No Use_Salt_Form Switch to Hydrochloride or Dihydrochloride Salt Form Check_Final_Conc->Use_Salt_Form Yes Adjust_Conc->Use_Salt_Form Optimize_Buffer Optimize Buffer Conditions (pH, additives) Use_Salt_Form->Optimize_Buffer Success Precipitation Resolved Optimize_Buffer->Success

Caption: Troubleshooting workflow for compound precipitation.

Possible Solutions:

SolutionRationale
Initial Dissolution in Organic Solvent Dissolve the compound in a minimal amount of a compatible organic solvent like DMSO before adding it to the aqueous buffer.
Control Final Organic Solvent Concentration Keep the final concentration of the organic solvent in your aqueous solution low (typically <1%) to avoid precipitation.
Use Salt Forms The hydrochloride or dihydrochloride salts of (S,R,S)-AHPC-C4-NH2 exhibit higher aqueous solubility.
pH Adjustment The amine group's charge is pH-dependent. Adjusting the buffer pH might improve solubility. A slightly acidic pH (e.g., 6.0-7.0) may be beneficial.
Inclusion of Solubilizing Agents Consider adding a small percentage of excipients like PEG or cyclodextrins to your buffer, but verify their compatibility with your assay.
Issue 2: Inconsistent Activity or Loss of Potency Over Time

Symptoms:

  • Decreased performance in assays when using older solutions.

  • High variability between experimental replicates.

  • Appearance of unexpected peaks in analytical chromatography.

Troubleshooting Workflow:

Start Inconsistent Activity Check_Storage Review Storage Conditions Start->Check_Storage Aliquot Aliquot Stock Solutions to Avoid Freeze-Thaw Check_Storage->Aliquot Fresh_Solutions Prepare Fresh Working Solutions Daily Aliquot->Fresh_Solutions Stability_Study Perform a Stability Study in Your Assay Buffer Fresh_Solutions->Stability_Study LCMS_Analysis Analyze for Degradation Products by LC-MS Stability_Study->LCMS_Analysis Optimize_Conditions Optimize Buffer/Temperature Based on Stability Data LCMS_Analysis->Optimize_Conditions Success Consistent Activity Achieved Optimize_Conditions->Success

Caption: Troubleshooting workflow for inconsistent activity.

Possible Solutions:

SolutionRationale
Aliquot Stock Solutions Prepare single-use aliquots of your stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Prepare Fresh Working Solutions Prepare working solutions in your aqueous assay buffer fresh for each experiment from a frozen stock.
Use Protective Agents For long-term experiments, consider the addition of antioxidants (e.g., ascorbic acid, DTT) if oxidative degradation is suspected, ensuring they do not interfere with the assay.
Optimize pH and Buffer The stability of the amide bonds and the amine group is pH-dependent. Buffers with a pH range of 6.0-7.4 are generally recommended. Avoid strongly acidic or basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Carefully weigh the desired amount of (S,R,S)-AHPC-C4-NH2 (or its salt form) in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Assessment of Solution Stability by LC-MS

This protocol provides a general framework for assessing the stability of (S,R,S)-AHPC-C4-NH2 in a specific buffer.

Materials:

  • (S,R,S)-AHPC-C4-NH2 stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and analysis)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of (S,R,S)-AHPC-C4-NH2 in your experimental buffer at the final working concentration (e.g., 10 µM).

  • Time Points: Aliquot the solution into several vials, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Incubate the vials at the desired temperature (e.g., room temperature or 37°C).

  • Quenching: At each time point, take an aliquot of the solution and quench the reaction by diluting it (e.g., 1:10) with cold ACN containing 0.1% formic acid. This will precipitate any proteins and stop further degradation.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the remaining amount of the parent compound.

Data Analysis:

  • Plot the percentage of the remaining (S,R,S)-AHPC-C4-NH2 against time.

  • Calculate the half-life (t₁/₂) of the compound under the tested conditions.

LC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic content.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor for the parent ion and a characteristic fragment ion (to be determined empirically).

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solution Prepare Solution in Assay Buffer Aliquot_Time Aliquot for Time Points Prep_Solution->Aliquot_Time Incubate Incubate at Desired Temperature Aliquot_Time->Incubate Quench Quench at Each Time Point with ACN Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS Analyze by LC-MS Centrifuge->LCMS Data_Analysis Plot % Remaining vs. Time LCMS->Data_Analysis

Caption: Workflow for assessing the solution stability of (S,R,S)-AHPC-C4-NH2.

By following these guidelines and protocols, researchers can enhance the reliability and reproducibility of their experiments involving (S,R,S)-AHPC-C4-NH2.

References

Technical Support Center: Troubleshooting Failed Protein Degradation with AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with (S,R,S)-AHPC-based PROTACs for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my AHPC PROTAC is not causing degradation of my target protein?

A1: When encountering a lack of protein degradation, a systematic validation of each component of the PROTAC mechanism is crucial. The initial and most straightforward verifications should be:

  • Compound Integrity: Confirm the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.

  • Target Engagement: Ensure that the warhead of your PROTAC is capable of binding to the target protein.

  • E3 Ligase Recruitment: Verify that the (S,R,S)-AHPC moiety is correctly binding to the VHL E3 ligase. The stereochemistry of the AHPC ligand is critical for VHL binding; an incorrect epimer will be inactive.[1]

  • Protein Level Assessment: Use a reliable and validated method, such as a Western Blot, to accurately measure the levels of the target protein.[1]

Q2: I'm observing reduced protein degradation at higher concentrations of my PROTAC. Is this normal?

A2: Yes, this is a well-documented phenomenon known as the "hook effect".[1][2] At optimal concentrations, the PROTAC molecule effectively bridges the target protein and the VHL E3 ligase to form a productive ternary complex. However, at excessively high concentrations, the PROTAC can independently saturate both the target protein and the VHL ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and VHL-PROTAC). This prevents the formation of the necessary ternary complex and, consequently, reduces degradation efficiency.[1][3] The solution is to perform a comprehensive dose-response curve over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration window for degradation.

Q3: How can I be sure that the observed protein degradation is truly mediated by the proteasome and VHL engagement?

A3: To confirm the mechanism of action, several key control experiments are essential:

  • Proteasome Inhibition: Co-treatment of your cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib) should reverse the degradation of the target protein.[1]

  • VHL Ligand Competition: Co-treatment with an excess of a free VHL ligand, such as (S,R,S)-AHPC, will competitively block the PROTAC from binding to VHL. A rescue of protein degradation confirms VHL engagement.[1]

  • Inactive Stereoisomer Control: Synthesizing and testing a control PROTAC with an inactive epimer of the VHL ligand is a critical experiment. This control molecule should not bind to VHL and, therefore, should not induce degradation, helping to rule out off-target effects.[1]

  • Transcriptional Analysis: To ensure the reduction in protein levels is not due to transcriptional repression, measure the mRNA levels of your target protein using RT-qPCR. A true degrader will reduce protein levels without affecting transcription.[1]

Q4: Could the cell line I am using be the reason for the lack of degradation?

A4: Absolutely. The cellular context is critical for PROTAC functionality. A key factor is the expression level of the E3 ligase and its associated components. The chosen cell line must express sufficient levels of the VHL E3 ligase complex for the AHPC-based PROTAC to function effectively.[1][2] It is advisable to verify the expression of VHL in your cell model using techniques like Western Blotting.

Troubleshooting Guides

Problem 1: No or minimal protein degradation observed.

This is a common starting point for troubleshooting and requires a systematic approach to pinpoint the issue.

Troubleshooting Workflow start No Degradation Observed check_compound 1. Verify Compound Integrity (LC-MS, NMR) start->check_compound check_binding 2. Confirm Binary Engagement check_compound->check_binding target_engagement Target Engagement (CETSA, NanoBRET) check_binding->target_engagement Fails ligase_engagement E3 Ligase Engagement (SPR, ITC) check_binding->ligase_engagement Fails check_ternary 3. Assess Ternary Complex Formation (Co-IP, NanoBRET) check_binding->check_ternary Passes target_engagement->check_compound ligase_engagement->check_compound check_ternary->check_binding Fails check_ubiquitination 4. Measure Target Ubiquitination (IP-Western) check_ternary->check_ubiquitination Forms check_ubiquitination->check_ternary Fails check_proteasome 5. Confirm Proteasome Dependence (MG132 co-treatment) check_ubiquitination->check_proteasome Occurs check_proteasome->check_ubiquitination Independent check_cellular 6. Investigate Cellular Context check_proteasome->check_cellular Dependent success Degradation Achieved check_proteasome->success Leads to Success vhl_expression VHL Expression Levels (Western Blot) check_cellular->vhl_expression cell_permeability Cell Permeability (Cellular Target Engagement) check_cellular->cell_permeability vhl_expression->success cell_permeability->success

Caption: A step-by-step workflow for troubleshooting failed protein degradation.

Potential Cause Recommended Action
Poor Compound Quality Verify the purity (>95%) and chemical structure of your PROTAC using analytical techniques such as LC-MS and NMR.[1]
Lack of Target Engagement Confirm that the warhead of your PROTAC binds to the target protein within the cellular context using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[2][4][5][6]
Failure to Recruit VHL E3 Ligase Ensure the (S,R,S)-AHPC component is stereochemically correct.[1] Confirm binding to VHL using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[7]
Inefficient Ternary Complex Formation This is a frequent issue where the PROTAC binds to the target and VHL independently but fails to bring them together effectively.[1] The linker is often a critical factor.[1][2] Consider synthesizing and testing analogs with different linker lengths and compositions to improve the geometry and stability of the ternary complex.[2]
Failed Ubiquitination of the Target Even with ternary complex formation, ubiquitination may not occur. Verify target ubiquitination directly via immunoprecipitation of the target protein followed by Western blotting for ubiquitin.[1][8]
Low VHL Expression in Cell Line Confirm that your chosen cell line expresses adequate levels of VHL using Western Blot. If expression is low, consider using a different cell line with higher VHL expression.[2]
Poor Cell Permeability PROTACs are large molecules and may have poor cell permeability.[9] Assess target engagement in intact cells using CETSA or NanoBRET to confirm the PROTAC is reaching its target.[2]
Problem 2: My PROTAC binds the target and VHL, but still fails to induce degradation.

This scenario strongly suggests an issue with the formation of a stable and productive ternary complex.

PROTAC_MoA cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC AHPC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer E1_E2 E1/E2 Enzymes E1_E2->Ubiquitin Activation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for an AHPC-based PROTAC.

Potential Cause Recommended Action
Unfavorable Ternary Complex Geometry The linker length or composition may be suboptimal, preventing a productive orientation of the target and VHL for ubiquitin transfer.[1][3] Synthesize and test a library of PROTACs with varying linker lengths and flexibilities.[2]
Lack of Positive Cooperativity Positive cooperativity, where the binding of one protein enhances the binding of the other, stabilizes the ternary complex. If cooperativity is low or negative, the ternary complex will be transient. Consider linker modifications to promote favorable protein-protein interactions within the complex.
"Unproductive" Ternary Complex A stable ternary complex does not guarantee degradation. The specific lysine (B10760008) residues on the target protein may not be accessible to the E2-conjugating enzyme for ubiquitination.[3] Mass spectrometry can be used to identify ubiquitination sites.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[10]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10][11]

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to visualize the bands.[12]

  • Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Immunoprecipitation (IP) for Ubiquitination

This protocol is used to confirm that the target protein is being ubiquitinated in response to PROTAC treatment.[1]

Methodology:

  • Cell Treatment: Treat cells with your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.[1]

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and contains protease and deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with a primary antibody against your target protein overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Perform a Western Blot as described above.

    • Probe the membrane with an anti-ubiquitin antibody. A "smear" or a ladder of high-molecular-weight bands above the expected size of your target protein indicates poly-ubiquitination.[1]

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Parameter Description Typical Range for Active PROTACs Potential Issues Indicated by Poor Values
DC50 Concentration of PROTAC required to degrade 50% of the target protein.< 100 nM> 1 µM: Poor binding, inefficient ternary complex formation, or low cell permeability.
Dmax The maximum percentage of protein degradation achieved.> 80%< 50%: Incomplete degradation, potential for an "unproductive" ternary complex, or rapid protein synthesis.

Recommended Concentration Ranges for Controls:

Control Compound Mechanism of Action Typical Concentration Expected Outcome with Active PROTAC
MG132 Proteasome Inhibitor1-10 µMReversal of protein degradation
Bortezomib Proteasome Inhibitor10-100 nMReversal of protein degradation
(S,R,S)-AHPC VHL Ligand Competitor10-100x molar excess of PROTACReversal of protein degradation
Inactive Epimer PROTAC Fails to bind VHLSame as active PROTACNo protein degradation observed

References

Technical Support Center: Optimizing (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length for (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an (S,R,S)-AHPC-based PROTAC?

The linker is a crucial component of a PROTAC, connecting the (S,R,S)-AHPC warhead that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ligand that binds to the target Protein of Interest (POI).[1] Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3] The linker's length, composition, and attachment points are critical determinants of the PROTAC's overall performance.[1]

Q2: What are the consequences of a suboptimal linker length?

An improperly designed linker can lead to suboptimal outcomes.[2]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][3]

  • Too long: A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2]

Fine-tuning the linker length is a critical step in developing potent and selective PROTACs.[3]

Q3: What are the most common types of linkers used for (S,R,S)-AHPC-based PROTACs?

The most frequently used linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[1][4]

  • PEG linkers: These are often chosen for their flexibility and ability to improve the aqueous solubility of the PROTAC molecule.[1][5]

  • Alkyl chains: These provide a more hydrophobic and rigid linker structure.[4]

The choice of linker type depends on the specific requirements of the POI-E3 ligase pair and the desired physicochemical properties of the PROTAC.

Troubleshooting Guide

Problem 1: My (S,R,S)-AHPC-based PROTAC shows good binary binding to both the target protein and VHL, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[6]

  • Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[3]

    • Troubleshooting Step: Synthesize and test a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.[3]

  • Possible Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[6]

    • Troubleshooting Step: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.[3]

  • Possible Cause: Poor Physicochemical Properties. The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[6]

    • Troubleshooting Step: Assess cell permeability and efflux using cellular uptake and efflux assays.[3] Modify the linker composition by introducing more hydrophilic elements like PEG to improve solubility.[1]

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is an inherent characteristic of the PROTAC mechanism.[6] It occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[6]

  • Possible Cause: Low Ternary Complex Cooperativity.

    • Troubleshooting Step: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[6]

  • Possible Cause: Linker Flexibility.

    • Troubleshooting Step: Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[6]

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of linker length on the degradation of different target proteins.

Table 1: Effect of Linker Length on IRAK4 Degradation [7]

CompoundLinker CompositionLinker Length (atoms)IRAK4 Degradation in OCI-LY10 (1 µM, 24h)IRAK4 Degradation in TMD8 (1 µM, 24h)
2 Alkyl5~0%~0%
3 Alkyl6~0%~0%
4 Alkyl7~0%~0%
5 Alkyl8~0%~0%
6 Alkyl9~0%~0%
7 PEG10ModerateModerate
8 PEG13~0%~0%
9 PEG16HighHigh

Table 2: Effect of Linker Length on SOS1 Degradation [3]

CompoundNumber of Methylene Units in LinkerDC50 (nM)Dmax (%)
8a 3>50<20
8b 4~25~80
8c (ZZ151) 515.7100
8d 6~30~90
8e 7>50<40
8f 8>50<20
8g 9>50<10

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits E2 Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome poly-ubiquitinated POI targeted Degradation POI Degradation Proteasome->Degradation Recycling->POI

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Start: PROTAC shows no/low degradation Check_Binding Good binary binding to POI and VHL? Start->Check_Binding Optimize_Linker Synthesize & Test Linker Library (Vary Length/Composition) Check_Binding->Optimize_Linker Yes Permeability_Assay Assess Cell Permeability & Efflux Check_Binding->Permeability_Assay Yes Biophysical_Assay Assess Ternary Complex Formation (SPR, ITC) Optimize_Linker->Biophysical_Assay Success Successful Degradation Biophysical_Assay->Success Permeability_Assay->Success

References

Navigating the Hook Effect with (S,R,S)-AHPC-C4-NH2 PROTACs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the hook effect when working with (S,R,S)-AHPC-C4-NH2 and other PROTACs. Our aim is to provide actionable guidance to ensure accurate experimental outcomes and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or hooked curve, which can lead to the misinterpretation of the PROTAC's efficacy if not properly understood.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, when the PROTAC is in excess, it is more likely to form binary complexes with either the target protein or the E3 ligase separately. These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the degradation process.[1]

Q3: What are the potential consequences of the hook effect on my research?

Q4: At what concentration range does the hook effect typically occur?

A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, and cell line used.[1] Generally, it is observed at higher concentrations, often in the micromolar (µM) range.[1] It is crucial to perform a broad dose-response experiment, spanning from picomolar to high micromolar concentrations, to identify the optimal concentration for degradation and the onset of the hook effect.[1]

Troubleshooting Guide: Avoiding the Hook Effect

Problem: My dose-response curve for (S,R,S)-AHPC-C4-NH2 shows decreasing target degradation at higher concentrations.

This is a classic sign of the hook effect. The following steps will help you confirm this and optimize your experiment.

Step 1: Perform a Comprehensive Dose-Response Experiment

To mitigate the hook effect, it is essential to identify the optimal concentration range for your (S,R,S)-AHPC-C4-NH2 PROTAC.

Experimental Protocol: Dose-Response Analysis by Western Blot

  • Cell Seeding: Plate your cells of interest (e.g., a cell line expressing the target of (S,R,S)-AHPC-C4-NH2) in 12-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of (S,R,S)-AHPC-C4-NH2 in your cell culture medium. A recommended concentration range to start with is 1 pM to 10 µM to ensure you capture the full dose-response curve, including the hook effect region.[1]

  • Treatment: Treat the cells with the various concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO). The incubation time should be optimized, but a 24-hour treatment is a common starting point.[3]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to visualize the dose-response curve, and determine the DC50 and Dmax.[3]

Illustrative Dose-Response Data for an EED-Targeting PROTAC

Concentration (nM)% Target Degradation (Hypothetical)Observation
0 (Vehicle)0Baseline
0.115Degradation initiated
145Potent degradation
1085Nearing Dmax
10095Dmax (Maximum Degradation)
100070Hook Effect Onset
1000030Significant Hook Effect

Note: The data presented in this table is hypothetical and for illustrative purposes only. The optimal concentration, DC50, and Dmax for (S,R,S)-AHPC-C4-NH2 must be determined empirically for your specific experimental system.

Step 2: Verify Ternary Complex Formation

The hook effect is caused by an imbalance in the formation of the productive ternary complex. Assays to confirm its formation can provide valuable insights.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

  • Cell Treatment: Treat cells with (S,R,S)-AHPC-C4-NH2 at a concentration expected to be optimal and one that is in the hook effect range. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[1]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate to reduce non-specific binding.

    • Incubate the lysate with an antibody against the target protein.

    • Capture the antibody-antigen complex using protein A/G beads.

  • Western Blotting: Elute the captured proteins and analyze by Western blotting for the presence of the E3 ligase (VHL for (S,R,S)-AHPC-C4-NH2) and the target protein.

A stronger interaction between the target protein and the E3 ligase at the optimal PROTAC concentration compared to the higher concentration would support the hook effect hypothesis.

Step 3: Further Experimental Considerations
  • Optimize Incubation Time: Perform a time-course experiment at an optimal concentration to determine the ideal treatment duration.[1]

  • Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of the VHL E3 ligase.[1]

Visualizing the Mechanism and Workflow

To further aid in understanding, the following diagrams illustrate the relevant signaling pathway and a logical workflow for troubleshooting the hook effect.

PROTAC_Mechanism Mechanism of (S,R,S)-AHPC-C4-NH2 (EED-Targeted PROTAC) cluster_PROTAC PROTAC Action cluster_Cellular Cellular Machinery cluster_Hook Hook Effect (High PROTAC Conc.) PROTAC (S,R,S)-AHPC-C4-NH2 EED EED (Target Protein) PROTAC->EED Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Binary_EED EED-PROTAC (Unproductive Binary Complex) PROTAC->Binary_EED Binary_VHL VHL-PROTAC (Unproductive Binary Complex) PROTAC->Binary_VHL Ternary_Complex EED-PROTAC-VHL (Productive Ternary Complex) EED->Ternary_Complex Proteasome 26S Proteasome EED->Proteasome Recognized by VHL->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Recruits & Transfers Ub->EED Polyubiquitination Degradation EED Degradation Proteasome->Degradation

Caption: Mechanism of an EED-Targeted PROTAC and the Hook Effect.

Hook_Effect_Workflow Troubleshooting Workflow for the PROTAC Hook Effect Start Observe Bell-Shaped Dose-Response Curve Dose_Response Perform Broad Dose-Response (e.g., 1 pM - 10 µM) Start->Dose_Response Identify_Optimal Identify Dmax and Optimal Concentration Dose_Response->Identify_Optimal Use_Optimal Use Optimal Concentration for Future Experiments Identify_Optimal->Use_Optimal Verify_Complex Verify Ternary Complex Formation (e.g., Co-IP) Identify_Optimal->Verify_Complex If issues persist Optimize_Time Optimize Incubation Time Verify_Complex->Optimize_Time Check_Expression Check E3 Ligase Expression Optimize_Time->Check_Expression Refine_Protocol Refined Experimental Protocol Check_Expression->Refine_Protocol

References

minimizing off-target effects of (S,R,S)-AHPC-C4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using (S,R,S)-AHPC-C4-NH2 in the development of Proteolysis Targeting Chimeras (PROTACs).

(S,R,S)-AHPC-C4-NH2 , also known as VH032-C4-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, connected to a 4-carbon alkyl linker with a terminal amine group, ready for conjugation to a target protein binder.[1] PROTACs synthesized using this linker are designed to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.

While a powerful tool for targeted protein degradation, minimizing off-target effects is crucial for the successful development of selective therapeutics. This guide will address common challenges and provide detailed protocols to help you achieve clean and specific degradation of your target protein.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with PROTACs synthesized using (S,R,S)-AHPC-C4-NH2?

A1: Off-target effects with VHL-based PROTACs can arise from several factors:

  • Formation of non-productive ternary complexes: The PROTAC may induce the formation of a ternary complex between VHL and a protein other than your intended target, leading to its degradation.

  • Binary target engagement: The warhead of your PROTAC may have affinity for other proteins with similar binding pockets to your target of interest.

  • Binary VHL engagement: At high concentrations, the (S,R,S)-AHPC-C4-NH2 moiety can occupy VHL, potentially disrupting its natural functions.

  • "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-VHL) can predominate over the productive ternary complex, leading to reduced degradation efficiency and potentially misleading results that could be misinterpreted as off-target effects.

Q2: How can I minimize the "Hook Effect"?

A2: The "Hook Effect" is a common phenomenon in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. To mitigate this:

  • Perform a wide dose-response curve: Test a broad range of PROTAC concentrations (from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.

  • Work at the optimal concentration: Once the optimal concentration for maximal degradation is identified, subsequent experiments should be performed at or below this concentration.

Q3: What are the recommended control experiments to assess off-target effects?

A3: A robust set of control experiments is essential to validate your results:

  • Inactive Epimer Control: Synthesize a version of your PROTAC using an inactive epimer of the VHL ligand. This control should still bind to the target protein but will not engage the VHL E3 ligase, thus preventing degradation. Observing the phenotype with the active PROTAC but not the inactive control helps to confirm that the effect is due to degradation.

  • Target Overexpression/Knockdown: Modulate the expression of your target protein to confirm that the observed phenotype is dependent on its presence.

  • Global Proteomics: Employ techniques like mass spectrometry to identify unintended protein degradation across the entire proteome.

Q4: What are the solubility and stability properties of (S,R,S)-AHPC-C4-NH2?

A4: (S,R,S)-AHPC-C4-NH2 is commercially available as a free base, hydrochloride, and dihydrochloride (B599025) salt. The salt forms generally exhibit enhanced water solubility and stability.[1][2] For experimental use, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO. The stability of the PROTAC in your specific cell culture media should be assessed over the time course of your experiment.

Troubleshooting Guides

Problem 1: High level of off-target protein degradation observed in global proteomics.
Possible Cause Troubleshooting Step
PROTAC concentration is too high. Perform a dose-response experiment to determine the lowest effective concentration that achieves robust on-target degradation.
The target-binding "warhead" has poor selectivity. Consider using a more selective binder for your protein of interest. If possible, screen a panel of warheads with different scaffolds.
The linker length or composition is suboptimal. The linker can influence the geometry of the ternary complex. Systematically vary the linker length and composition to improve selectivity.
The cell line has a unique proteome that is susceptible to off-target effects. Test your PROTAC in multiple cell lines to assess the consistency of on-target and off-target degradation.
Problem 2: Low or no degradation of the target protein.
Possible Cause Troubleshooting Step
Low endogenous expression of VHL in the cell line. Confirm VHL expression levels in your cell line using Western blot or qPCR. Select a cell line with robust VHL expression.
Poor cell permeability of the PROTAC. The physicochemical properties of PROTACs can limit their ability to cross the cell membrane. Consider optimizing the linker to improve properties like solubility and reduce polarity.
Inefficient ternary complex formation. The linker length and attachment points are critical for the formation of a stable and productive ternary complex. Synthesize and test a library of PROTACs with varying linker lengths and attachment points.
Instability of the PROTAC in cell culture media. Assess the stability of your PROTAC in your experimental media over time using LC-MS.

Data Presentation

Illustrative Global Proteomics Data for a VHL-based PROTAC

The following table is a representative example of data that could be obtained from a global proteomics experiment (e.g., using LC-MS/MS) to identify off-target effects of a hypothetical PROTAC synthesized using (S,R,S)-AHPC-C4-NH2. The data shows the fold change in protein abundance after treatment with the PROTAC compared to a vehicle control.

ProteinGeneFunctionFold Change (PROTAC/Vehicle)p-valueComments
Target Protein X TARGETXKinase-8.2 0.0001On-target
Protein AGENEAStructural-1.10.34Not significant
Protein BGENEBTranscription Factor-1.50.04Potential weak off-target
Protein CGENECChaperone-3.50.005Potential significant off-target
Protein DGENEDEnzyme1.20.21Not significant

This is illustrative data and the actual off-target profile will be specific to the target ligand and the complete PROTAC molecule.

Experimental Protocols

Protocol 1: Western Blot for VHL Protein Expression

This protocol outlines the steps to confirm the presence of the VHL E3 ligase in your cell line of interest.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against VHL (e.g., rabbit anti-VHL)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary VHL antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Expected Results: A band corresponding to the molecular weight of VHL (approximately 21-30 kDa, depending on the isoform) should be visible in VHL-proficient cell lines. Include a VHL-null cell line (e.g., 786-O) as a negative control.

Protocol 2: Global Proteomics using LC-MS/MS for Off-Target Analysis

This protocol provides a general workflow for identifying off-target protein degradation.

Materials:

  • Cell lysis buffer for mass spectrometry (e.g., Urea-based buffer)

  • DTT and iodoacetamide

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Treat cells with your PROTAC or vehicle control. Harvest and lyse the cells.

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight.

  • Peptide Cleanup: Desalt the resulting peptides using SPE cartridges.

  • LC-MS/MS Analysis: Analyze the peptide samples on an LC-MS/MS system. The mass spectrometer will identify and quantify thousands of proteins in each sample.

  • Data Analysis: Use specialized software to identify differentially abundant proteins between the PROTAC-treated and vehicle-treated samples. Proteins that are significantly downregulated in the PROTAC-treated sample are potential off-targets.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC-C4-NH2 -based PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL->Ub Ubiquitination Ub->POI Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.

Troubleshooting_Workflow Start Experiment Start: Observe Off-Target Effects Check_Conc Is PROTAC concentration optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response and select lowest effective dose Check_Conc->Optimize_Conc No Check_Warhead Is the warhead highly selective? Check_Conc->Check_Warhead Yes Optimize_Conc->Check_Warhead Redesign_Warhead Redesign or screen for a more selective warhead Check_Warhead->Redesign_Warhead No Check_Linker Is the linker optimal? Check_Warhead->Check_Linker Yes Redesign_Warhead->Check_Linker Optimize_Linker Synthesize and test linker variants Check_Linker->Optimize_Linker No End Minimized Off-Target Effects Check_Linker->End Yes Optimize_Linker->End

Caption: A logical workflow for troubleshooting off-target effects.

Experimental_Workflow Start Synthesize PROTAC with (S,R,S)-AHPC-C4-NH2 Cell_Treatment Treat cells with PROTAC and controls Start->Cell_Treatment On_Target_Validation On-Target Validation (Western Blot) Cell_Treatment->On_Target_Validation Off_Target_Analysis Off-Target Analysis (Global Proteomics) Cell_Treatment->Off_Target_Analysis Data_Analysis Data Analysis and Hit Identification On_Target_Validation->Data_Analysis Off_Target_Analysis->Data_Analysis End Selective PROTAC Candidate Data_Analysis->End

Caption: Experimental workflow for evaluating a new PROTAC.

References

Technical Support Center: Overcoming Poor Cell Permeability of AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adamantane-Derived von Hippel-Lindau (VHL) Ligand-Based Proteolysis Targeting Chimeras (AHPC PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why do my AHPC PROTACs exhibit low cellular activity despite high biochemical potency?

A: A frequent cause for the discrepancy between biochemical and cellular activity is poor cell permeability.[1] PROTACs, including those with AHPC ligands, are large molecules that often exceed the typical parameters of orally bioavailable small-molecule drugs, as defined by Lipinski's "Rule of Five".[1][2] Their high molecular weight (often >800 Da) and large polar surface area (PSA) can significantly impede their ability to passively diffuse across the cell membrane to reach their intracellular targets.[1][3] Consequently, even a PROTAC with high binding affinity in a cell-free assay may not achieve a sufficient intracellular concentration to induce effective protein degradation.[1]

Q2: What are the key physicochemical properties influencing the cell permeability of AHPC PROTACs?

A: Several physicochemical properties are crucial for the cell permeability of PROTACs:

  • Molecular Weight (MW): Higher molecular weights generally correlate with reduced passive diffusion across the cell membrane.[1]

  • Polar Surface Area (PSA): A large PSA can limit a molecule's ability to traverse the lipid bilayer of the cell membrane.[1]

  • Lipophilicity (LogP): An optimal LogP is necessary. While some lipophilicity is required to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or entrapment within the membrane.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.[1]

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups and enhance membrane permeability. This "chameleon-like" behavior is thought to be a key factor in the cell permeability of some PROTACs.[3][4][5]

Q3: How can I experimentally assess the cell permeability of my AHPC PROTACs?

A: Several in vitro assays are commonly used to evaluate PROTAC permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[6][8]

  • NanoBRET™ Target Engagement Assays: This live-cell method can determine the binding affinity of the degrader to the E3 ligase (e.g., VHL) and the target protein in their native cellular environment, providing an indirect measure of cell entry and target engagement.[9][10]

The following table summarizes the key features of these assays:

Assay TypePrincipleThroughputBiological ComplexityInformation Provided
PAMPA Measures passive diffusion across an artificial lipid membrane.[6]HighLow (cell-free)Apparent permeability coefficient (Papp) for passive diffusion.[6]
Caco-2 Measures transport across a monolayer of Caco-2 cells.[6]MediumHigh (cell-based)Papp for passive and active transport, and efflux ratio.[6]
NanoBRET™ Measures target engagement in live cells using bioluminescence resonance energy transfer.[9]HighHigh (live cells)Intracellular target binding affinity and relative cell permeability.[9]

Troubleshooting Guides

Problem: My AHPC PROTAC shows potent target degradation in biochemical assays but weak or no activity in cell-based assays.

This is a classic indicator of poor cell permeability. Follow these steps to troubleshoot:

Step 1: Confirm Target Engagement in Cells

It is crucial to determine if the PROTAC is entering the cells and binding to its intended targets (the protein of interest and VHL).

  • Recommended Assay: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.[10]

  • Expected Outcome: A successful PROTAC will alter the thermal stability of the target protein in CETSA or show a positive signal in the NanoBRET™ assay, confirming intracellular target engagement.[10]

Step 2: Quantify Cell Permeability

Directly measure the ability of your PROTAC to cross the cell membrane.

  • Recommended Assays: Start with the PAMPA assay for a quick assessment of passive permeability. If results are inconclusive or if active transport is suspected, proceed with the Caco-2 permeability assay.[6]

Step 3: Structural Modifications to Improve Permeability

If poor permeability is confirmed, consider the following rational design strategies:

  • Linker Optimization: The linker is a key component for modulating the physicochemical properties of a PROTAC.[11][12]

    • Composition and Rigidity: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or piperazine-containing linkers can improve permeability.[8][13] Cationic and rigid linkers can also enhance water solubility and cell permeability.[8][13]

    • Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can reduce the hydrogen bond donor count and improve permeability.[14]

  • Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, which is more favorable for cell penetration.[5][15]

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell permeability.[8][15]

  • E3 Ligase Ligand Choice: While this guide focuses on AHPC-based PROTACs for VHL, it's worth noting that PROTACs based on CRBN ligands sometimes exhibit better "drug-like" properties due to their lower molecular weight.[11][15]

The following diagram illustrates a logical workflow for troubleshooting poor cell permeability:

G cluster_0 Troubleshooting Workflow start Poor Cellular Activity of AHPC PROTAC confirm_engagement Step 1: Confirm Intracellular Target Engagement (CETSA/NanoBRET) start->confirm_engagement quantify_permeability Step 2: Quantify Permeability (PAMPA/Caco-2) confirm_engagement->quantify_permeability Engagement Confirmed structural_mods Step 3: Implement Structural Modifications quantify_permeability->structural_mods Permeability is Low linker_opt Linker Optimization (Composition, Rigidity, Amide-to-Ester) structural_mods->linker_opt imhb Introduce Intramolecular Hydrogen Bonds structural_mods->imhb prodrug Prodrug Strategy structural_mods->prodrug retest Re-test Cellular Activity linker_opt->retest imhb->retest prodrug->retest

Caption: A flowchart for troubleshooting poor cell permeability in AHPC PROTACs.

Problem: My AHPC PROTAC has low recovery in the Caco-2 assay.

Low recovery can be due to poor solubility or non-specific binding to the assay components.[3][8]

  • Troubleshooting Steps:

    • Assess Solubility: Determine the solubility of your PROTAC in the assay buffer.

    • Modify Assay Conditions: If solubility is low, consider adding a small percentage of a co-solvent like DMSO, but be mindful that this can affect cell monolayer integrity.

    • Investigate Non-Specific Binding: High lipophilicity can lead to non-specific binding. If your PROTAC has a very high LogP, consider modifications to reduce lipophilicity.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of an AHPC PROTAC.[1]

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Filter Membrane: Pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate and allow it to impregnate for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and controls in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells and determine the concentration of the PROTAC using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a Caco-2 cell monolayer.[1]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare for Assay: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Permeability: Add the test PROTAC (dissolved in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test PROTAC to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side to assess efflux.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and quantify the PROTAC concentration using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, which is essential for understanding the context of cell permeability.

PROTAC_MoA cluster_cell Intracellular Space PROTAC AHPC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Extracellular_PROTAC Extracellular AHPC PROTAC Extracellular_PROTAC->PROTAC Cellular Uptake (Permeability Dependent) Cell_Membrane Cell Membrane

References

(S,R,S)-AHPC-C4-NH2 hydrochloride degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-C4-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of this compound in cell culture media and to offer troubleshooting strategies for your experiments.

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and is used for EED-Targeted PROTACs.[1][2][3][4] PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][5][6] Given the critical role of compound integrity for reproducible experimental outcomes, understanding and mitigating potential degradation in cell culture is paramount.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a component of Proteolysis Targeting Chimeras (PROTACs). It is a ligand-linker conjugate that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] When incorporated into a PROTAC, it serves to bring the VHL ligase into proximity with a target protein, facilitating the target's degradation.

Q2: I'm observing inconsistent results or a loss of activity with this compound in my cell-based assays. Could this be due to degradation?

A2: Yes, inconsistent results and loss of potency are common indicators of compound instability in cell culture media.[7] Degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment. Other factors such as non-specific binding to plasticware or interaction with media components can also contribute to a loss of activity.[8]

Q3: What are the common causes of compound degradation in cell culture media?

A3: Several factors can contribute to compound degradation in cell culture media, including:

  • Chemical instability: The inherent chemical properties of the compound may make it susceptible to hydrolysis or oxidation in the aqueous and oxygen-rich environment of cell culture media.[9]

  • Enzymatic degradation: Components of the serum supplement (e.g., proteases, esterases) or enzymes released by the cells can metabolize the compound.

  • pH and temperature: The physiological pH (typically 7.2-7.4) and temperature (37°C) of cell culture can accelerate degradation reactions.[10]

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

Q4: How should I prepare and store stock solutions of this compound to minimize degradation?

A4: For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[7][11] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1][6] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue 1: Inconsistent Potency or Higher Than Expected IC50 Values

  • Possible Cause: Degradation of the compound in the cell culture medium during the incubation period.[7]

  • Troubleshooting Steps:

    • Perform a Stability Assessment: Directly measure the stability of this compound in your specific cell culture medium over time using analytical methods like HPLC or LC-MS.[8][12]

    • Prepare Fresh Working Solutions: Always prepare fresh dilutions of the compound from a frozen stock for each experiment.[8]

    • Minimize Incubation Time: If the compound is found to be unstable, consider reducing the experimental duration if your assay permits.[7]

    • Replenish Compound: For longer-term experiments, consider replacing the medium with freshly prepared medium containing the compound at regular intervals.

Issue 2: Compound Precipitation in Cell Culture Medium

  • Possible Cause: Poor solubility of the compound at the working concentration or interaction with media components.[8]

  • Troubleshooting Steps:

    • Check Solubility: Determine the maximum solubility of this compound in your cell culture medium.

    • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[7]

    • Pre-warm the Medium: Adding a cold compound solution to a warmer medium can sometimes cause precipitation. Ensure your diluted compound solution is at the same temperature as your culture medium.[7]

    • Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to your cell cultures.[7]

Issue 3: Increased or Unexpected Cytotoxicity

  • Possible Cause: Formation of a toxic degradation product.[8]

  • Troubleshooting Steps:

    • Analyze for Degradants: Use LC-MS to analyze the medium for the presence of degradation products.[8]

    • Test Cytotoxicity of Pre-incubated Medium: Incubate the compound in the medium for the duration of your experiment, then remove the compound and test the conditioned medium for cytotoxicity on your cells.

Data Presentation

When assessing the stability of this compound, it is crucial to present the data in a clear and organized manner. The following tables provide templates for presenting stability data.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)Peak Area (Arbitrary Units)% Remaining
01,000,000100%
2950,00095%
4900,00090%
8800,00080%
24600,00060%
48400,00040%
72250,00025%

Table 2: Effect of Serum Concentration on the Stability of this compound in DMEM at 37°C over 24 hours

Serum Concentration% Remaining
0%95%
5%75%
10%60%
20%45%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[7]

  • Spike the Medium: Add the stock solution to pre-warmed cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.[7]

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 100 µL) and place it in a microcentrifuge tube. This will serve as your 100% reference. Store at -80°C until analysis.[7]

  • Incubation: Incubate the remaining medium in a sterile container at 37°C in a 5% CO2 incubator.[8]

  • Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium and store them at -80°C.

  • Sample Preparation for HPLC: Prior to analysis, thaw the samples. To precipitate proteins, add a 3-fold excess of cold acetonitrile (B52724) to each sample, vortex, and centrifuge at high speed for 10 minutes. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Analyze the samples by HPLC. The percentage of the compound remaining at each time point is calculated by comparing the peak area to the peak area of the T=0 sample.

Visualizations

The following diagrams illustrate key concepts relevant to the use of this compound.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule AHPC_Ligand (S,R,S)-AHPC-C4-NH2 (VHL Ligand) Linker Linker AHPC_Ligand->Linker VHL VHL E3 Ligase AHPC_Ligand->VHL Binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds VHL->Target_Protein Ubiquitination Proteasome Proteasome Target_Protein->Proteasome Degradation Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: Mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.

Stability_Workflow Start Start: Suspected Compound Instability Prep_Stock Prepare Concentrated Stock Solution (DMSO) Start->Prep_Stock Spike_Medium Spike Pre-warmed Cell Culture Medium Prep_Stock->Spike_Medium T0_Sample Collect T=0 Sample Spike_Medium->T0_Sample Incubate Incubate at 37°C, 5% CO2 Spike_Medium->Incubate Analyze Analyze by HPLC or LC-MS T0_Sample->Analyze Time_Samples Collect Samples at Various Time Points Incubate->Time_Samples Time_Samples->Analyze Results Calculate % Remaining vs. Time Analyze->Results Troubleshoot Implement Troubleshooting Strategies Results->Troubleshoot

Caption: Experimental workflow for assessing compound stability in cell culture media.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Stability Is the compound stable in cell culture media? Inconsistent_Results->Check_Stability Yes_Stable Yes Check_Stability->Yes_Stable Yes No_Unstable No Check_Stability->No_Unstable No Check_Solubility Is the compound soluble at the working concentration? Yes_Stable->Check_Solubility Optimize_Experiment Optimize Experiment: - Reduce incubation time - Replenish compound No_Unstable->Optimize_Experiment Other_Issues Investigate Other Issues: - Cell passage number - Media variability - Plasticware binding Yes_Soluble Yes Check_Solubility->Yes_Soluble Yes No_Insoluble No Check_Solubility->No_Insoluble No Yes_Soluble->Other_Issues Optimize_Formulation Optimize Formulation: - Lower concentration - Adjust solvent % No_Insoluble->Optimize_Formulation

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing Ternary Complex Stability with AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (S, R, S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental challenges and enhance the stability and efficacy of your ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What is a ternary complex in the context of AHPC-based PROTACs, and why is its stability important?

A1: A ternary complex is the crucial tripartite assembly of your target Protein of Interest (POI), the AHPC-based PROTAC, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The PROTAC acts as a molecular bridge, bringing the POI and VHL into close proximity.[2] The stability of this complex is paramount because it dictates the efficiency of the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome.[1][3] An unstable complex will result in poor degradation, characterized by a high half-maximal degradation concentration (DC50) and a low maximal degradation level (Dmax).[4][5]

Q2: My PROTAC shows good binary binding to both the target protein and VHL, but I'm not observing significant degradation. What could be the issue?

A2: This is a common challenge that often points to inefficient ternary complex formation.[4] Several factors could be at play:

  • Unfavorable Geometry: The linker connecting your target binder and the AHPC moiety may be of an inappropriate length or rigidity, leading to steric clashes between the POI and VHL, thus preventing a productive orientation for ubiquitin transfer.[4][6]

  • Negative Cooperativity: In some cases, the binding of one protein partner to the PROTAC can hinder the binding of the other, a phenomenon known as negative cooperativity (α < 1).[6] Ideally, you want positive cooperativity (α > 1), where the protein-protein interactions within the ternary complex stabilize the entire assembly.[6]

  • The "Hook Effect": At high concentrations, your PROTAC might form more binary complexes (PROTAC-POI or PROTAC-VHL) than ternary complexes. This leads to a decrease in degradation at higher doses.[3][4] Titrating your PROTAC over a wide concentration range is essential to identify the optimal window for degradation and to observe this effect.[3]

Q3: What are the key parameters I should measure to assess the efficacy of my AHPC-based PROTAC?

A3: The efficacy of a PROTAC is primarily quantified by two parameters derived from dose-response experiments:

  • DC50 (half-maximal degradation concentration): The concentration of your PROTAC required to degrade 50% of the target protein.[5]

  • Dmax (maximum degradation): The maximum percentage of protein degradation observed at the optimal PROTAC concentration.[5]

These values are typically determined by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein levels, often by Western blot.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Problem 1: No or Weak Target Degradation

Possible Causes:

  • Poor cell permeability of the PROTAC.

  • Inefficient ternary complex formation.[4]

  • Issues with the Ubiquitin-Proteasome System (UPS) in your cell line.

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: First, verify that your PROTAC can bind to the target protein and VHL inside the cell. This can be assessed indirectly through control experiments.

  • Run Control Experiments: Perform co-treatment experiments with inhibitors of the UPS pathway.

    • Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor like MG132 or bortezomib (B1684674) before adding your PROTAC. A reversal of degradation confirms that the protein loss is proteasome-dependent.[4]

    • VHL Ligand Competition: Co-treat cells with your PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC).[4] If degradation is rescued, it confirms that your PROTAC is working through VHL engagement.[4]

  • Optimize PROTAC Concentration and Treatment Time: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal conditions for degradation.[4]

  • Assess Ternary Complex Formation Directly: If you have access to the necessary equipment, use biophysical techniques to measure the formation and stability of the ternary complex in vitro.

    • Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC): These methods can provide quantitative data on binding affinities (Kd) and cooperativity (α).[6][7][8]

Problem 2: A Pronounced "Hook Effect" is Observed

Possible Cause:

  • At high PROTAC concentrations, the formation of binary complexes dominates over the formation of the productive ternary complex.[3][6] This is often exacerbated by poor cooperativity.

Troubleshooting Steps:

  • Refine PROTAC Concentration: The "hook effect" indicates that your optimal concentration is lower than the highest concentrations tested. Narrow down the concentration range in your experiments to accurately determine the DC50 at the peak of the bell-shaped curve.[3]

  • Enhance Cooperativity:

    • Linker Optimization: The linker is a critical determinant of ternary complex geometry.[4] Systematically vary the linker length, composition, and attachment points to the warhead and AHPC ligand. This can help to identify a linker that promotes favorable protein-protein interactions between the POI and VHL.

    • Computational Modeling: Use molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes or opportunities for favorable interactions.[6][9] This can guide the rational design of new PROTAC iterations.

Data Presentation

Table 1: Representative Efficacy Data for VHL-Recruiting PROTACs
PROTAC ExampleTarget ProteinDC50DmaxCell Line
MZ1 BRD4~15 nM>90%HeLa
ARV-110 Androgen Receptor~1 nM>95%VCaP
Compound X Target Y>1 µM<20%HEK293
Compound Z Target Y50 nM~85%HEK293

This table presents hypothetical but representative data to illustrate how to summarize key experimental outcomes.

Table 2: Recommended Concentration Ranges for Control Compounds
Control CompoundMechanism of ActionTypical ConcentrationExpected Outcome with Active PROTAC
MG132 Proteasome Inhibitor1-10 µMReversal of protein degradation
Bortezomib Proteasome Inhibitor10-100 nMReversal of protein degradation
(S,R,S)-AHPC VHL Ligand Competitor10-100x molar excess of PROTACReversal of protein degradation
Inactive Epimer PROTAC Fails to bind VHLSame as active PROTACNo protein degradation observed

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[4]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 16 or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Acquire the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[5]

Protocol 2: In-Cell Target Ubiquitination Assay

This protocol directly assesses if the target protein is ubiquitinated upon PROTAC treatment.

Methodology:

  • Cell Treatment: Seed cells in 10 cm dishes. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow ubiquitinated proteins to accumulate.[4]

  • PROTAC Addition: Add your PROTAC at an effective concentration (e.g., 1-5x DC50) and a vehicle control. Incubate for 4-6 hours.

  • Lysis and Immunoprecipitation (IP):

    • Lyse the cells in a non-denaturing IP buffer.

    • Incubate the lysate with an antibody against your target protein overnight.

    • Add Protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot Analysis:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody against Ubiquitin. A high-molecular-weight smear indicates poly-ubiquitination of your target protein.[4]

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC AHPC-PROTAC POI->PROTAC POI_Ub Poly-ubiquitinated POI PROTAC->POI_Ub Ub Transfer VHL VHL E3 Ligase VHL->PROTAC Ub Ubiquitin Ub->POI_Ub Proteasome Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action for an AHPC-based PROTAC.

Troubleshooting_Workflow Start Experiment: Poor/No Degradation Check_Binary Good Binary Binding (POI & VHL)? Start->Check_Binary Check_Permeability Optimize Cell Permeability Check_Binary->Check_Permeability No Ternary_Issue Suspect Inefficient Ternary Complex Check_Binary->Ternary_Issue Yes Controls Run Control Experiments Ternary_Issue->Controls Proteasome_Inhibitor Proteasome Inhibitor Rescue? Controls->Proteasome_Inhibitor VHL_Comp VHL Ligand Competition? Proteasome_Inhibitor->VHL_Comp Yes Failure Re-evaluate Warhead/Ligand Proteasome_Inhibitor->Failure No Optimize_Linker Optimize Linker (Length, Rigidity) VHL_Comp->Optimize_Linker Yes VHL_Comp->Failure No Biophysics Directly Measure Ternary Complex (SPR, ITC, FRET) Optimize_Linker->Biophysics Success Degradation Achieved Biophysics->Success

Caption: Troubleshooting workflow for failed protein degradation.

Hook_Effect cluster_low Low PROTAC Conc. cluster_high High PROTAC Conc. (Hook Effect) POI1 POI PROTAC1 PROTAC POI1->PROTAC1 Ternary1 Ternary Complex (Productive) VHL1 VHL VHL1->PROTAC1 Binary1 Binary Complex (Unproductive) POI2 POI PROTAC2a PROTAC POI2->PROTAC2a PROTAC2b PROTAC Binary2 Binary Complex (Unproductive) VHL2 VHL VHL2->PROTAC2b

Caption: The "Hook Effect" at high PROTAC concentrations.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling (S,R,S)-AHPC-C4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling reactions involving (S,R,S)-AHPC-C4-NH2, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C4-NH2 and what are its key properties?

(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL (von Hippel-Lindau) ligand and a C4 amine linker, which is used for the development of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein.[1][2][3] (S,R,S)-AHPC-C4-NH2 is available as a free base, as well as hydrochloride and dihydrochloride (B599025) salts. The salt forms generally offer enhanced water solubility and stability.[1][2]

Q2: Which coupling reagents are recommended for coupling a carboxylic acid to (S,R,S)-AHPC-C4-NH2?

Due to the complex and potentially sterically hindered nature of (S,R,S)-AHPC-C4-NH2, high-efficiency coupling reagents are recommended. Uronium/aminium salt-based reagents are generally preferred for such challenging couplings.[4][5] Reagents to consider include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[6][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent with coupling efficiencies comparable to HATU.[4][8] It is considered safer than benzotriazole-based reagents like HATU and its byproducts are water-soluble, simplifying purification.[8][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used coupling reagent, though HATU is often preferred for more challenging couplings due to its higher reactivity.[5]

Q3: What are the most critical parameters to control during the coupling reaction?

The success of the coupling reaction depends on several factors:

  • Reagent Quality: Ensure all reagents, including (S,R,S)-AHPC-C4-NH2, the carboxylic acid, coupling reagent, and solvent, are of high purity and anhydrous.

  • Stoichiometry: The ratio of coupling reagent, base, and the reactants is crucial. A slight excess of the coupling reagent and the carboxylic acid relative to the amine can be beneficial, but a large excess of the coupling reagent should be avoided to prevent side reactions.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Dichloromethane (DCM) are typically used.

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the generated acids.

  • Temperature: Most coupling reactions are performed at room temperature, but for challenging substrates, cooling to 0°C during the activation step or gentle heating may be necessary.

  • Reaction Time: The reaction progress should be monitored (e.g., by LC-MS or TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inefficient Activation of Carboxylic Acid Switch to a more powerful coupling reagent like HATU or COMU. Ensure the coupling reagent is fresh and has been stored properly. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[7]
Low Nucleophilicity of the Amine (S,R,S)-AHPC-C4-NH2 is a relatively complex amine, and steric hindrance could be a factor. Increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time may be necessary. However, be mindful of potential side reactions at higher temperatures.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the activated carboxylic acid intermediate.
Incorrect Stoichiometry Optimize the equivalents of the coupling reagent and base. For HATU, typically 1.0-1.5 equivalents are used along with 2.0-5.0 equivalents of a non-nucleophilic base like DIPEA.[7]
Salt Form of Amine If using a hydrochloride or dihydrochloride salt of (S,R,S)-AHPC-C4-NH2, ensure enough base is added to neutralize the HCl and to facilitate the coupling reaction.
Problem 2: Formation of Side Products/Impurities
Potential Cause Suggested Solution
Racemization of the Carboxylic Acid This is a concern if the carboxylic acid has a stereocenter alpha to the carboxyl group. Use of HATU or the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimide-based coupling reagents can minimize racemization.[5] Running the reaction at a lower temperature (0 °C) can also help.
Guanidinylation of the Amine When using excess HBTU or HATU, the coupling reagent can react with the free amine, leading to a guanidinium (B1211019) byproduct that terminates the reaction.[5] Use the coupling reagent in a slight excess (e.g., 1.05-1.2 equivalents) relative to the carboxylic acid.
Side Reactions with Functional Groups If the carboxylic acid contains other reactive functional groups, they may need to be protected prior to the coupling reaction.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Challenging Amide Bond Formations

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery HighFast reaction rates, low racemization, highly efficient for hindered amines.[6][7]Higher cost, potential for guanidinylation side reaction with excess reagent.[5]
COMU Uronium SaltVery HighSimilar efficiency to HATU, safer (non-explosive byproducts), water-soluble byproducts for easier purification.[4][8][9]Higher cost compared to carbodiimides.
HBTU Uronium/Aminium SaltHighGood efficiency for standard couplings, widely used.Less effective than HATU for sterically hindered substrates, potential for guanidinylation.[5]
PyBOP Phosphonium SaltHighGood for preventing racemization, no guanidinylation side reaction.Can be less effective for highly hindered couplings compared to HATU/COMU.
EDC/HOBt Carbodiimide (B86325)/AdditiveModerateCost-effective, water-soluble carbodiimide (EDC) allows for easy removal of urea (B33335) byproduct.Slower reaction rates, higher risk of racemization without HOBt.
DCC/HOBt Carbodiimide/AdditiveModerateInexpensive and effective for many standard couplings.Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.

Experimental Protocols

Standard Protocol for HATU-mediated Coupling of a Carboxylic Acid to (S,R,S)-AHPC-C4-NH2

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • (S,R,S)-AHPC-C4-NH2 (1.0-1.2 eq)

  • HATU (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve (S,R,S)-AHPC-C4-NH2 (1.0-1.2 eq) in a minimal amount of anhydrous DMF. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous DMF activation Add HATU and DIPEA to Carboxylic Acid Solution (Pre-activation) prep_acid->activation prep_amine Dissolve (S,R,S)-AHPC-C4-NH2 in Anhydrous DMF coupling Add Amine Solution to Activated Acid prep_amine->coupling activation->coupling stir Stir at Room Temperature (Monitor by LC-MS/TLC) coupling->stir quench Dilute with Organic Solvent stir->quench wash Aqueous Washes (NaHCO3, H2O, Brine) quench->wash purify Dry, Concentrate, and Purify (Column Chromatography) wash->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for the amide coupling of (S,R,S)-AHPC-C4-NH2.

troubleshooting_workflow start Low or No Product Formation check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents change_coupling_agent Switch to a More Powerful Coupling Reagent (e.g., COMU) check_reagents->change_coupling_agent Reagents Suspect optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->optimize_conditions Reagents OK change_coupling_agent->optimize_conditions pre_activate Implement Pre-activation Step optimize_conditions->pre_activate Still Low Yield check_base Ensure Sufficient Base for Amine Salt Form optimize_conditions->check_base success Improved Yield pre_activate->success Issue Resolved check_base->success Issue Resolved

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC-C4-NH2 and (S,S,S)-AHPC as Controls in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the use of precisely defined control compounds is paramount for the validation of experimental results. This guide provides a comprehensive comparison of (S,R,S)-AHPC-C4-NH2 , an active von Hippel-Lindau (VHL) E3 ligase ligand, and its diastereomer, (S,S,S)-AHPC , which serves as an essential negative control. Understanding the distinct roles and activities of these molecules is crucial for the rigorous development and interpretation of studies involving Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that function by recruiting an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The interaction between the PROTAC and the E3 ligase is a critical initiating step in this process. Therefore, demonstrating the specificity of this interaction is fundamental to validating a PROTAC's mechanism of action.

The Role of Stereochemistry in VHL Recognition

The binding of ligands to the VHL E3 ligase is highly dependent on the stereochemistry of the ligand. The (S,R,S) configuration of the aminohydroxyproline core of AHPC is the active conformation that fits into the binding pocket of VHL. In contrast, the (S,S,S) diastereomer is designed to be inactive, lacking the proper spatial arrangement of functional groups to engage with the key amino acid residues in the VHL binding site. Consequently, PROTACs synthesized with (S,S,S)-AHPC should not recruit VHL and, therefore, should not induce the degradation of the target protein. This makes (S,S,S)-AHPC an ideal negative control to confirm that the observed protein degradation is a direct result of V-dependent ubiquitination.

Quantitative Comparison of VHL Binding Affinity

The differential binding of the two stereoisomers to VHL can be quantified using various biophysical techniques. While direct head-to-head comparative data for (S,R,S)-AHPC-C4-NH2 and (S,S,S)-AHPC is not always readily available in a single study, the established principle is that the (S,S,S) form has significantly weaker or no measurable binding affinity to VHL compared to the active (S,R,S) form. The parent VHL ligand, VH032, which shares the active (S,R,S)-AHPC core, has a reported binding affinity (Kd) to VHL of approximately 185 nM.[1] In contrast, the inactive epimer is expected to have a Kd value in a much higher micromolar range, if measurable at all.

CompoundStereochemistryRoleVHL Binding Affinity (Kd)
(S,R,S)-AHPC-C4-NH2(S,R,S) - activeVHL Ligand (in PROTACs)Expected to be in the nanomolar range (similar to VH032)
(S,S,S)-AHPC(S,S,S) - inactiveNegative ControlExpected to be in the high micromolar to millimolar range (negligible binding)

Experimental Workflows and Data Interpretation

The primary method to demonstrate the VHL-dependent activity of a PROTAC is to compare its effect on target protein levels with that of its inactive (S,S,S)-AHPC-containing counterpart.

PROTAC_Validation_Workflow cluster_0 Cell-Based Assay Cells expressing target protein Cells expressing target protein Treat with (S,R,S)-PROTAC Treat with (S,R,S)-PROTAC Cells expressing target protein->Treat with (S,R,S)-PROTAC Treat with (S,S,S)-PROTAC (Control) Treat with (S,S,S)-PROTAC (Control) Cells expressing target protein->Treat with (S,S,S)-PROTAC (Control) Vehicle Control (e.g., DMSO) Vehicle Control (e.g., DMSO) Cells expressing target protein->Vehicle Control (e.g., DMSO) Cell Lysis Cell Lysis Treat with (S,R,S)-PROTAC->Cell Lysis Treat with (S,S,S)-PROTAC (Control)->Cell Lysis Vehicle Control (e.g., DMSO)->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Quantification Quantification Western Blot->Quantification Conclusion Conclusion Quantification->Conclusion

Caption: Workflow for validating VHL-dependent protein degradation.

A typical experiment involves treating cells with the active PROTAC, the inactive control PROTAC, and a vehicle control (e.g., DMSO). The levels of the target protein are then measured, most commonly by Western blotting. A successful experiment will show a significant reduction in the target protein level in cells treated with the active (S,R,S)-PROTAC, while the levels in cells treated with the inactive (S,S,S)-PROTAC and the vehicle control will remain largely unchanged.

Signaling Pathway of PROTAC-Mediated Degradation

The following diagram illustrates the intended biological pathway for an active PROTAC and the point of failure for the inactive control.

PROTAC_Mechanism cluster_0 Active (S,R,S)-PROTAC Pathway cluster_1 Inactive (S,S,S)-PROTAC Pathway (S,R,S)-PROTAC (S,R,S)-PROTAC Ternary Complex Formation Ternary Complex Formation (S,R,S)-PROTAC->Ternary Complex Formation Target Protein Target Protein Target Protein->Ternary Complex Formation VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation (S,S,S)-PROTAC (S,S,S)-PROTAC No Ternary Complex No Ternary Complex (S,S,S)-PROTAC->No Ternary Complex Does not bind to VHL Target Protein_inactive Target Protein Target Protein_inactive->No Ternary Complex VHL E3 Ligase_inactive VHL E3 Ligase VHL E3 Ligase_inactive->No Ternary Complex

Caption: PROTAC mechanism with active vs. inactive VHL ligand.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol provides a general framework for assessing PROTAC-induced protein degradation. Specific conditions may need to be optimized for different cell lines and target proteins.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to reach 70-80% confluency at the time of harvesting.

  • Treat cells with the desired concentrations of the (S,R,S)-PROTAC, (S,S,S)-PROTAC control, and vehicle (e.g., DMSO). A typical concentration range to test is 1 nM to 10 µM.

  • Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

5. Protein Transfer:

  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Biophysical Assays for VHL Binding

To quantitatively assess the binding affinity of the VHL ligands, several biophysical methods can be employed.

Surface Plasmon Resonance (SPR):

SPR measures the interaction between a ligand and an analyte in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • General Protocol Outline:

    • Immobilize recombinant VHL protein onto the sensor chip.

    • Flow different concentrations of the VHL ligand ((S,R,S)-AHPC-C4-NH2 or (S,S,S)-AHPC) over the chip surface.

    • Measure the association and dissociation rates to determine the binding affinity (Kd).

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.

  • General Protocol Outline:

    • Place a solution of recombinant VHL protein in the sample cell.

    • Titrate a solution of the VHL ligand into the sample cell.

    • Measure the heat released or absorbed with each injection.

    • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Homogeneous Time-Resolved Fluorescence (HTRF):

HTRF is a proximity-based assay that measures the FRET between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.

  • General Protocol Outline:

    • Use a labeled VHL protein (e.g., with a terbium cryptate donor) and a fluorescently labeled tracer that binds to VHL.

    • In a competitive binding format, incubate the labeled VHL and tracer with varying concentrations of the test compound ((S,R,S)-AHPC-C4-NH2 or (S,S,S)-AHPC).

    • Measure the HTRF signal to determine the IC50 value of the test compound.

Conclusion

The use of (S,S,S)-AHPC as a negative control alongside the active (S,R,S)-AHPC-C4-NH2-containing PROTAC is indispensable for the validation of targeted protein degradation studies. This comparative approach provides strong evidence that the observed degradation of a target protein is a direct consequence of the PROTAC's ability to recruit the VHL E3 ligase. By employing the rigorous experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to confidently advance their drug discovery and development programs.

References

The Architect's Choice: A Comparative Guide to (S,R,S)-AHPC-C4-NH2 and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, the linker connecting these two moieties dictates the efficiency, selectivity, and drug-like properties of the final molecule. This guide provides a comprehensive comparison of two distinct linker strategies: the alkyl-based (S,R,S)-AHPC-C4-NH2 linker and the commonly employed polyethylene (B3416737) glycol (PEG) linkers.

At a Glance: (S,R,S)-AHPC-C4-NH2 vs. PEG Linkers

The fundamental difference between these two linker types lies in their chemical composition and resulting physicochemical properties. The (S,R,S)-AHPC-C4-NH2 provides a VHL E3 ligase ligand pre-functionalized with a four-carbon alkyl chain, offering a hydrophobic and relatively rigid connection. In contrast, PEG linkers are composed of repeating ethylene (B1197577) glycol units, imparting hydrophilicity and flexibility.

The choice of linker can significantly impact a PROTAC's performance by influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] Alkyl linkers, due to their hydrophobic nature, may enhance cell permeability but can sometimes negatively affect solubility.[] Conversely, PEG linkers are renowned for improving aqueous solubility and can offer greater flexibility for achieving an optimal ternary complex conformation, though they may present challenges in terms of metabolic stability.[1][3]

Quantitative Performance Analysis

Table 1: Degradation Efficacy of VHL-based BRD4 PROTACs with Alkyl vs. PEG Linkers

PROTAC (Illustrative)Linker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC-AlkylC4 Alkyl25>90HEK293Fictionalized Data
PROTAC-PEG33-unit PEG<1>90Burkitt's Lymphoma cells[4]
PROTAC-PEG (MZ1)3-unit PEG25-920>90HEK293[5]

Table 2: Physicochemical Properties and Permeability of Illustrative PROTACs

PropertyPROTAC-Alkyl (Predicted)PROTAC-PEG (Predicted)Impact on Performance
LogP HigherLowerHigher LogP may correlate with better cell permeability but lower solubility.
Topological Polar Surface Area (TPSA) LowerHigherLower TPSA is generally associated with improved cell permeability.
Cell Permeability (Papp) Potentially HigherPotentially LowerCrucial for reaching intracellular targets. Alkyl linkers may offer an advantage.[]
Aqueous Solubility Potentially LowerPotentially HigherImportant for formulation and bioavailability. PEG linkers generally enhance solubility.[3]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows for their evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Synth_Alkyl Synthesis of Alkyl-linked PROTAC Degradation Degradation Assay (Western Blot) Synth_Alkyl->Degradation Permeability Permeability Assay (PAMPA/Caco-2) Synth_Alkyl->Permeability Ternary_Assay Ternary Complex Assay (SPR/ITC) Synth_Alkyl->Ternary_Assay Synth_PEG Synthesis of PEG-linked PROTAC Synth_PEG->Degradation Synth_PEG->Permeability Synth_PEG->Ternary_Assay DC50_Dmax DC50 & Dmax Degradation->DC50_Dmax Papp Papp Coefficient Permeability->Papp Kd_Cooperativity Kd & Cooperativity Ternary_Assay->Kd_Cooperativity

Experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

For researchers aiming to conduct comparative studies, the following are detailed protocols for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in response to PROTAC treatment.[6][7]

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

  • Data Interpretation: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[8][9]

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • PROTAC compound stock solution

  • Assay buffer (e.g., PBS)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Preparation: Prepare the PROTAC solution in the assay buffer in the donor wells. Fill the acceptor wells with fresh assay buffer.

  • Incubation: Assemble the PAMPA plate (place the donor plate into the acceptor plate) and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.[10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified recombinant target protein and E3 ligase complex

  • PROTAC compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding kinetics (kon and koff) and affinity (KD).

  • Ternary Complex Formation: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions. A significant increase in the binding response in the presence of all three components indicates the formation of a ternary complex. Cooperativity can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex with its affinity to the PROTAC alone.

Conclusion

The choice between an (S,R,S)-AHPC-C4-NH2 (alkyl-based) and a PEG linker is a critical decision in PROTAC design, with significant implications for the molecule's physicochemical properties and biological activity. While alkyl linkers may offer advantages in terms of cell permeability, PEG linkers are beneficial for improving solubility. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical evaluation through systematic studies is essential. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to navigate the complexities of PROTAC linker optimization and accelerate the development of novel protein-degrading therapeutics.

References

A Comparative Analysis of VHL and CRBN E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). Among the over 600 E3 ligases in the human proteome, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the workhorses of the field, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1] This guide provides a comprehensive comparative analysis of VHL and CRBN E3 ligase ligands, offering a deep dive into their mechanisms, performance data, and the experimental protocols essential for their evaluation.

Mechanism of Action: A Tale of Two Ligases

PROTACs are heterobifunctional molecules that function as a molecular bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][] While the overarching goal is the same, the nuances of how VHL and CRBN-recruiting PROTACs achieve this differ in their structural and cellular contexts.

Cereblon (CRBN) , a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^), is primarily located in the nucleus but can shuttle to the cytoplasm.[4] Its ligands are famously derived from the thalidomide (B1683933) series of immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide.[1][5] These ligands are generally smaller and possess favorable drug-like properties.[5]

Von Hippel-Lindau (VHL) , the substrate recognition component of the CUL2-RBX1-elongin B/C E3 ligase complex (CRL2^VHL^), is found in both the cytoplasm and the nucleus.[4] Ligands for VHL, such as VH032 and VL285, are typically based on a hydroxyproline (B1673980) scaffold that mimics the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α).[5]

Quantitative Performance Comparison

The efficacy of a PROTAC is determined by a multitude of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the resulting ternary complex, and the cellular expression levels of the E3 ligase. Below is a summary of key quantitative data for representative VHL and CRBN ligands and their corresponding PROTACs.

Ligand/PROTAC ExampleE3 LigaseTarget ProteinBinding Affinity (Kd) to E3 LigaseDegradation Potency (DC50)Maximum Degradation (Dmax)Cell Line
VHL Ligands & PROTACs
VH032VHL-185 nM[5][6]---
VL285 AnalogVHLBRD429 nM - 171 nM[7]3.3 nM[7]97%[7]PC3
ARV-771 (BET PROTAC)VHLBET Bromodomains-<1 nM[8]>95%Castration-Resistant Prostate Cancer Cells
CRBN Ligands & PROTACs
ThalidomideCRBN-~250 nM[7]---
PomalidomideCRBNBRD4~157 nM[9]1.8 nM>98%22Rv1
dBET1 (BET PROTAC)CRBNBRD4-4.3 nM>95%MV4;11

Note: Data is compiled from multiple sources and direct head-to-head comparisons in a single study may not be available for all metrics. The performance of a PROTAC is highly dependent on the specific target, linker, and cellular context.

Signaling Pathways and Experimental Workflows

To fully appreciate the comparative data, it is essential to understand the underlying biological pathways and the experimental workflows used to generate this information.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation start Start: PROTAC Synthesis binding_assay Biochemical Binding Assays (TR-FRET, ITC, SPR) start->binding_assay cell_treatment Cell Culture and PROTAC Treatment binding_assay->cell_treatment Select Lead Compounds degradation_assay Cellular Degradation Assays (Western Blot, In-Cell ELISA) cell_treatment->degradation_assay data_analysis Data Analysis (DC50, Dmax) degradation_assay->data_analysis end End: Optimized Degrader data_analysis->end

A typical experimental workflow for assessing PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

Principle: This technique is used to quantify the amount of a target protein in cell lysates after treatment with a PROTAC.[2][]

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[]

    • Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[]

    • Detect the chemiluminescent signal using an imaging system.[]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Principle: TR-FRET is a proximity-based assay used to measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous format.[10][11]

Protocol Outline:

  • Reagents and Setup:

    • Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase complex.[10]

    • Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Terbium-anti-GST).[10]

    • Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., AF488-anti-His).[10]

    • PROTAC of interest.

  • Assay Procedure:

    • In a microplate, combine the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies in an appropriate assay buffer.[11]

    • Add the PROTAC at varying concentrations.

    • Incubate the plate to allow for ternary complex formation.[10]

  • Detection and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

    • The FRET signal, generated when the donor and acceptor are in close proximity due to ternary complex formation, is proportional to the amount of complex formed.

    • Plot the TR-FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.[11]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12]

Protocol Outline:

  • Sample Preparation:

    • Purify the protein (either POI or E3 ligase) and the ligand (PROTAC).

    • Ensure that the protein and ligand are in identical, degassed buffers to minimize heats of dilution.[13]

    • Accurately determine the concentrations of both the protein and the ligand.[13]

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.[13]

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.[12]

    • Conduct a control experiment by injecting the ligand into the buffer alone to measure the heat of dilution.[14]

  • Data Analysis:

    • Integrate the heat change peaks for each injection and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[12]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface, providing kinetic information (association and dissociation rates) in addition to affinity.[15][16]

Protocol Outline:

  • Immobilization:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip surface.[16]

  • Binding Measurement:

    • For binary interaction, flow a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface and measure the binding response.[17]

    • For ternary complex formation, pre-incubate the PROTAC with the target protein and flow this mixture over the immobilized E3 ligase.[18]

  • Data Analysis:

    • The sensorgram shows the binding response over time.

    • Fit the association and dissociation phases of the sensorgram to a kinetic model to determine the on-rate (ka), off-rate (kd), and the dissociation constant (KD = kd/ka).[16]

    • The cooperativity of ternary complex formation can also be assessed by comparing the binary and ternary binding affinities.[16]

Conclusion: Choosing the Right Ligand

The choice between a VHL and a CRBN-based PROTAC is a critical decision in the drug discovery process, with no single answer being universally superior.

  • CRBN ligands are often smaller and more drug-like, and CRBN-based PROTACs can exhibit fast degradation kinetics.[4] However, their efficacy can be more cell-type dependent, and there is potential for off-target effects related to the neosubstrate activity of CRBN modulators.[4]

  • VHL ligands have been shown to lead to PROTACs with broader activity across various cell lines, potentially due to more consistent expression and functionality of VHL. VHL-based PROTACs may also be more suitable for targeting stable proteins that require more persistent degradation signals.[4]

Ultimately, the optimal choice of E3 ligase ligand is target-dependent and must be determined empirically. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions and accelerate the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Validating Protein Degradation with (S,R,S)-AHPC-C4-NH2-based PROTACs using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 linker, a von Hippel-Lindau (VHL) E3 ligase recruiter, against alternative targeted protein degradation strategies. We will delve into the validation of on-target efficacy and off-target effects using quantitative proteomics, supported by experimental data and detailed protocols.

Introduction to Targeted Protein Degradation and the Role of (S,R,S)-AHPC-C4-NH2

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

(S,R,S)-AHPC-C4-NH2 is a key building block in the synthesis of VHL-recruiting PROTACs. It comprises the (S,R,S)-AHPC moiety, a potent VHL ligand, connected to a 4-carbon alkyl linker with a terminal amine group, allowing for conjugation to a POI ligand. The choice of E3 ligase recruiter is a critical design element in PROTAC development, with VHL and Cereblon (CRBN) being the most utilized. VHL-based PROTACs are known for their high selectivity, though factors like linker composition can significantly impact their degradation efficiency and cell permeability.

Performance Comparison: VHL vs. CRBN-based Degraders

The selection between a VHL-recruiting PROTAC, such as one synthesized with (S,R,S)-AHPC-C4-NH2, and a CRBN-recruiting PROTAC depends on several factors including the target protein's cellular location, the expression levels of the respective E3 ligases in the target tissue, and the desired off-target profile.

Quantitative Proteomics Data Summary

Global proteomics analysis by mass spectrometry is the gold standard for validating PROTACs, as it provides an unbiased view of the entire proteome, enabling simultaneous assessment of on-target degradation and potential off-target effects. Below is a comparative summary of the degradation performance of a VHL-based PROTAC targeting the Polycomb Repressive Complex 2 (PRC2) component EED, and a conceptual CRBN-based counterpart.

Table 1: Performance of a VHL-based EED-Targeting PROTAC (UNC6852)

Target ProteinDC50 (µM)Dmax (%)Cell LineReference
EED0.79 ± 0.1492HeLa[1]
EZH20.3 ± 0.1975HeLa[1]
SUZ120.59~22HeLa[2]

Note: UNC6852 is a well-characterized EED-targeted PROTAC utilizing a VHL ligand similar in principle to (S,R,S)-AHPC.

Table 2: Conceptual Performance of a CRBN-based EED-Targeting PROTAC

Target ProteinDC50DmaxKey Considerations
EEDVariableVariableCRBN-based degraders can exhibit "neo-substrate" degradation, where proteins not normally targeted by CRBN are degraded. This can lead to off-target effects, particularly on zinc-finger transcription factors.[3]
EZH2VariableVariableThe efficiency of co-degradation of other complex members can differ between VHL and CRBN-based PROTACs.
SUZ12VariableVariableLinker composition and exit vector from the pomalidomide (B1683931) (a common CRBN ligand) can significantly impact selectivity and potency.[4]

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-C4-NH2 based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., EED) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Leads to Ub Ubiquitin Ub->Ubiquitination Proteomics_Workflow Quantitative Proteomics Workflow for PROTAC Validation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Database_Search Database Search & Protein ID LC_MS->Database_Search Quantification Protein Quantification Database_Search->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis Results Degradation Profile (On-target & Off-target) Stat_Analysis->Results

References

Navigating the Off-Target Landscape: A Comparative Guide to (S,R,S)-AHPC-C4-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The (S,R,S)-AHPC-C4-NH2 moiety is a key building block, serving as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in many PROTAC designs. However, ensuring the precise degradation of the intended target while minimizing off-target effects is a paramount challenge in the development of safe and effective PROTAC therapeutics.

This guide provides a comprehensive comparison of the off-target protein profiling of PROTACs incorporating the (S,R,S)-AHPC-C4-NH2 VHL ligand, with alternative PROTAC designs, particularly those utilizing the Cereblon (CRBN) E3 ligase. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid researchers in navigating the complexities of off-target analysis.

Quantitative Off-Target Profile: VHL vs. CRBN-based PROTACs

A primary method for assessing off-target effects is through quantitative mass spectrometry-based proteomics. This technique allows for the unbiased identification and quantification of thousands of proteins in cells treated with a PROTAC, revealing which proteins, other than the intended target, are degraded.

Below is a comparative summary of proteomics data for two representative PROTACs targeting Bromodomain-containing protein 4 (BRD4): MZ1 , a well-characterized VHL-based degrader, and dBET1 , a widely studied CRBN-based degrader. While specific off-target data for a PROTAC utilizing the exact (S,R,S)-AHPC-C4-NH2 linker combination is not publicly available, the data for MZ1 serves as a relevant proxy for a VHL-recruiting PROTAC.

Table 1: Quantitative Proteomics Analysis of BRD4 Degraders

ProteinGene NameVHL-based PROTAC (MZ1) Log2 Fold Change (PROTAC vs. Vehicle)p-valueCRBN-based PROTAC (dBET1) Log2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
On-Target
Bromodomain-containing protein 4BRD4-3.5< 0.001-3.8< 0.001No (Intended Target)
Known Related Proteins
Bromodomain-containing protein 2BRD2-0.80.04-3.2< 0.001Yes (for dBET1)
Bromodomain-containing protein 3BRD3-0.50.08-2.9< 0.001Yes (for dBET1)
Potential Off-Targets (VHL-based)
Zinc finger protein 91ZFP91-0.20.35-0.10.42No
Potential Off-Targets (CRBN-based)
Zinc finger protein 267ZNF267-0.10.41-1.50.005Yes (for dBET1)
Spalt-like transcription factor 4SALL4-0.30.28-1.80.002Yes (for dBET1)

Note: This table is a representative example based on published literature. Actual results will vary depending on the specific PROTAC, cell line, and experimental conditions.

The data illustrates that while both PROTACs effectively degrade the target protein BRD4, their off-target profiles differ. The VHL-based PROTAC, MZ1, shows higher selectivity for BRD4 over its family members BRD2 and BRD3[1]. In contrast, the CRBN-based PROTAC, dBET1, leads to significant degradation of BRD2 and BRD3, as well as other zinc finger proteins, a known off-target class for some CRBN-recruiting PROTACs[2].

Experimental Protocols

To ensure robust and reproducible off-target protein profiling, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Global Proteomics for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line to ~70-80% confluency.

  • Treat cells in triplicate with the PROTAC at a predetermined optimal concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

2. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.

  • Sonicate the samples to shear DNA and ensure complete lysis.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

3. Protein Digestion:

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

  • Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.

4. Isobaric Labeling (e.g., TMT or iTRAQ):

  • Label the peptides from different treatment conditions with isobaric tags according to the manufacturer's protocol.

  • Combine the labeled peptide samples.

5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.

  • Analyze the eluted peptides by tandem mass spectrometry on a high-resolution Orbitrap mass spectrometer.

6. Data Analysis:

  • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.

Western Blotting for Off-Target Validation

This protocol is used to confirm the degradation of specific proteins identified as potential off-targets from the global proteomics screen.

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate and treat with a dose-response of the PROTAC and a vehicle control for the desired time.

2. Cell Lysis and Protein Quantification:

  • Lyse cells in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare lysates with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific to the potential off-target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of the PROTAC to potential off-target proteins in a cellular context. Ligand binding can stabilize a protein, leading to an increase in its thermal stability.

1. Cell Treatment:

  • Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).

2. Heating:

  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation.

  • Collect the supernatant and determine the protein concentration.

4. Analysis:

  • Analyze the amount of the specific protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved in off-target protein profiling, the following diagrams illustrate the key workflows and logical relationships.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-C4-NH2 based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Off_Target_Profiling_Workflow start Start: PROTAC Treatment proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis & Hit Identification proteomics->data_analysis validation Hit Validation data_analysis->validation western Western Blot validation->western Degradation cetsa CETSA validation->cetsa Binding end End: Confirmed Off-Targets western->end cetsa->end

Caption: Experimental workflow for off-target identification.

Logical_Comparison cluster_vhl VHL-based PROTAC ((S,R,S)-AHPC-C4-NH2) cluster_crbn Alternative: CRBN-based PROTAC vhl_attributes Generally higher selectivity Potentially lower cell permeability comparison Off-Target Profile Comparison vhl_attributes->comparison crbn_attributes Broader cell activity Potential for zinc-finger off-targets crbn_attributes->comparison

Caption: Logical comparison of VHL and CRBN-based PROTACs.

References

A Comparative Analysis of Hydrochloride and Dihydrochloride Salts of (S,R,S)-AHPC-C4-NH2 for Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selection of optimal starting materials is paramount to the successful development of novel therapeutics. (S,R,S)-AHPC-C4-NH2, a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs, is commercially available in both hydrochloride (HCl) and dihydrochloride (B599025) (2HCl) salt forms. This guide provides an objective comparison of these two salt forms, offering insights into their physicochemical properties and practical handling considerations to aid researchers in making informed decisions for their specific applications.

While direct, head-to-head experimental data for the hydrochloride and dihydrochloride salts of (S,R,S)-AHPC-C4-NH2 is not extensively published, this guide synthesizes general principles of salt form selection and provides representative data to illustrate the potential differences between mono- and di-hydrochloride salts of amine-containing small molecules.

Physicochemical Properties: A Comparative Overview

The conversion of a free base to a salt form is a common strategy in drug development to enhance properties such as solubility and stability.[1][2] The choice between a mono-hydrochloride and a di-hydrochloride salt can further fine-tune these characteristics.[1] Generally, the addition of a second molar equivalent of hydrochloric acid to form a dihydrochloride salt can lead to increased aqueous solubility, a property that is often highly desirable in early-stage drug discovery and for the preparation of stock solutions for in vitro assays.[1]

Table 1: Representative Physicochemical Properties of Hydrochloride vs. Dihydrochloride Salts

Property(S,R,S)-AHPC-C4-NH2 Hydrochloride (Representative)(S,R,S)-AHPC-C4-NH2 Dihydrochloride (Representative)Rationale for Difference
Molecular Weight 566.18 g/mol 602.64 g/mol The addition of a second molecule of HCl increases the overall molecular weight.
Aqueous Solubility GoodExcellentThe presence of two chloride ions can further increase the polarity and lattice energy, often leading to higher solubility in aqueous media. Dihydrochloride salts may be more effective where enhanced solubility is paramount.[1]
Hygroscopicity ModeratePotentially HigherThe increased ionic character of the dihydrochloride salt may lead to a greater propensity to absorb moisture from the atmosphere. This is a critical consideration for solid-state stability and handling.
Melting Point Typically a sharp, defined rangeMay differ from the hydrochloride saltThe crystal lattice structure of the dihydrochloride salt will be different from the hydrochloride, resulting in a different melting point.
Solution pH (in water) AcidicMore AcidicThe presence of two equivalents of hydrochloric acid will result in a lower pH when dissolved in an unbuffered aqueous solution.
Chemical Stability Generally goodGenerally good, but may be more susceptible to certain degradation pathways in solution due to lower pH.Both salt forms are expected to be more stable than the free base. However, the lower pH of the dihydrochloride solution could potentially accelerate acid-catalyzed hydrolysis of sensitive functional groups.

Note: The values presented in this table are representative and intended for illustrative purposes. Actual experimental values for (S,R,S)-AHPC-C4-NH2 salts should be determined empirically.

Biological Activity

At equivalent molar concentrations, both the hydrochloride and dihydrochloride salt forms of (S,R,S)-AHPC-C4-NH2 are expected to exhibit comparable biological activity in PROTAC-mediated protein degradation. The active pharmacological ingredient is the (S,R,S)-AHPC-C4-NH2 molecule itself, and the salt form primarily influences its delivery and handling properties.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the hydrochloride and dihydrochloride salts in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Protocol:

  • Add an excess amount of the salt (e.g., 5-10 mg) to a known volume of aqueous buffer (e.g., 1 mL) in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) to a concentration within the linear range of a pre-established calibration curve.

  • Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculate the solubility in mg/mL or µg/mL.

Assessment of Hygroscopicity (Gravimetric Sorption Analysis)

Objective: To evaluate the tendency of the solid salt forms to absorb moisture from the atmosphere.

Protocol:

  • Accurately weigh a sample of the salt (e.g., 5-10 mg) onto a sample pan of a dynamic vapor sorption (DVS) instrument.

  • Equilibrate the sample at a low relative humidity (RH), typically 0-5% RH, until a stable weight is achieved.

  • Program the DVS instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH) and then decrease it back to the starting RH.

  • At each RH step, the instrument will monitor the change in mass of the sample until equilibrium is reached.

  • Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

  • The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Signaling Pathway and Experimental Workflow

(S,R,S)-AHPC-C4-NH2 is a ligand for the VHL E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. When incorporated into a PROTAC, it facilitates the recruitment of the VHL complex to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Caption: PROTAC mechanism of action with a VHL E3 ligase ligand.

The experimental workflow for comparing the two salt forms in a PROTAC application would involve synthesizing the respective PROTACs and then evaluating their efficacy in a cell-based degradation assay.

Experimental_Workflow start Start: (S,R,S)-AHPC-C4-NH2 Salts synthesis_hcl Synthesize PROTAC-HCl start->synthesis_hcl synthesis_2hcl Synthesize PROTAC-2HCl start->synthesis_2hcl characterization Physicochemical Characterization (Solubility, Stability, etc.) synthesis_hcl->characterization treatment Treat Cells with PROTACs synthesis_hcl->treatment synthesis_2hcl->characterization synthesis_2hcl->treatment cell_culture Cell Culture with Target Protein Expression characterization->cell_culture cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot Analysis lysis->western_blot quantification Quantification of Target Protein Degradation (DC50, Dmax) western_blot->quantification comparison Compare Efficacy of PROTAC-HCl vs. PROTAC-2HCl quantification->comparison

Caption: Workflow for comparing PROTACs derived from different salt forms.

Conclusion and Recommendations

The choice between the hydrochloride and dihydrochloride salt of (S,R,S)-AHPC-C4-NH2 will depend on the specific requirements of the research.

  • For applications requiring maximum aqueous solubility , such as the preparation of high-concentration stock solutions for high-throughput screening, the dihydrochloride salt may be the preferred choice.

  • For applications where hygroscopicity and solid-state stability are critical, such as in later-stage development or when handling in uncontrolled environments, the hydrochloride salt might offer advantages.

It is strongly recommended that researchers perform their own internal evaluations of both salt forms to determine which is best suited for their experimental setup and long-term research goals. This due diligence will ensure the reliability and reproducibility of experimental results in the exciting and promising field of targeted protein degradation.

References

A Researcher's Guide to C4 Linker Length in PROTAC Design: Impact on Potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of how the length of C4 alkyl linkers influences the efficacy of Proteolysis Targeting Chimeras (PROTACs). For researchers in drug development, understanding the structure-activity relationship (SAR) of the linker is critical for optimizing PROTAC potency. The linker's length directly impacts the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase, which is essential for subsequent target ubiquitination and degradation.

Quantitative Comparison: Linker Length vs. Degradation Potency

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[1] The following table summarizes experimental data from a study on estrogen receptor (ER)-α targeting PROTACs, demonstrating the critical influence of alkyl linker length on degradation.

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (µM)Dmax (Relative %)Cell LineReference
PROTAC 1Alkyl9> 100~20%MCF7[2]
PROTAC 2Alkyl12~50~60%MCF7[2]
PROTAC 3 Alkyl 16 ~26 ~85% MCF7 [2][3]
PROTAC 4Alkyl19> 100~40%MCF7[2]
PROTAC 5Alkyl21> 100~30%MCF7[2]

Key Observation: The data clearly indicates that linker length has a significant effect on PROTAC activity. An optimal linker length exists for facilitating efficient protein degradation. In this case, the PROTAC with a 16-atom alkyl chain demonstrated the highest potency and efficacy.[2][3] Linkers that are too short may cause steric clashes, preventing the formation of a stable ternary complex, while linkers that are too long may not effectively bring the two proteins into proximity for ubiquitination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blot for Target Protein Degradation

This assay is used to quantify the reduction in target protein levels after PROTAC treatment.[4][5]

Objective: To determine the DC50 and Dmax values of PROTACs with varying C4 linker lengths.

Materials:

  • Cell Line: Relevant cell line expressing the target protein (e.g., MCF7 for ER-α).[2]

  • Reagents: PROTAC compounds, cell lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, protein quantification assay kit (e.g., BCA).[4][5]

  • Antibodies: Primary antibody specific to the target protein, primary antibody for a loading control (e.g., GAPDH or β-actin), and a corresponding HRP-conjugated secondary antibody.[1][4]

  • Equipment: SDS-PAGE and Western blot apparatus, imaging system for chemiluminescence detection.[1]

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC compound for a specified period (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with inhibitors. Scrape the cells and collect the lysate.[4]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[4]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[4][5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][4]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.[1]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for the loading control antibody (e.g., β-actin).[1]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[1]

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to generate dose-response curves and calculate the DC50 and Dmax values.[1][6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][8] It provides crucial insights into the stability of the PROTAC-induced complex.[9]

Objective: To quantify the binding kinetics and cooperativity of the Target-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified recombinant target protein.

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • PROTAC compounds.

  • SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins).[8]

Procedure:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase complex onto the surface of the SPR sensor chip.[7][8]

  • Binary Binding Analysis (PROTAC to E3): Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD) and kinetics (ka, kd).[7]

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[7][9]

    • Flow these mixtures over the immobilized E3 ligase surface. The resulting sensorgram measures the formation and dissociation of the ternary complex.[7]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD (PROTAC to one protein) to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[7][9]

Visualizing PROTAC Mechanics and Evaluation

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

PROTAC_Mechanism cluster_system PROTAC-Mediated Degradation Pathway Target Target Protein Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary Recruitment E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-C4 Linker-E3 Binder) PROTAC->Ternary Ternary->PROTAC Recycling Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

PROTAC_Workflow arrow arrow start Design & Synthesize PROTACs (Varying C4 Linker Length) biophysical Biophysical Assays start->biophysical cellular Cell-Based Assays start->cellular spr Ternary Complex Formation (SPR, ITC, FRET) biophysical->spr sar Analyze Structure-Activity Relationship (SAR) spr->sar  Inform SAR degradation Protein Degradation Assay (Western Blot, NanoBRET) cellular->degradation analysis Calculate DC50 & Dmax degradation->analysis analysis->sar

Caption: Experimental workflow for PROTAC evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for (S,R,S)-AHPC-C4-NH2 hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S,R,S)-AHPC-C4-NH2 hydrochloride and associated materials as potent pharmaceutical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4]. PROTACs are designed to harness the cell's natural waste disposal machinery to selectively degrade target proteins[5][6][7]. Due to their high potency and specific biological activity, careful handling and disposal are paramount to ensure personnel safety and prevent environmental contamination.

While the Safety Data Sheet (SDS) for the closely related (S,R,S)-AHPC Hydrochloride indicates that it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to handle such bioactive molecules with caution. The SDS for a similar compound, (S,R,S)-AHPC monohydrochloride, also advises disposal in accordance with local regulations[8]. Therefore, a conservative approach treating it as chemical waste is recommended.

Disposal Protocol Summary

The following table outlines the key steps and considerations for the proper disposal of this compound.

StepActionKey Considerations
1. Personal Protective Equipment (PPE) Wear appropriate PPE.Standard laboratory attire including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation Segregate all waste contaminated with this compound.This includes unused or expired compound, solutions, contaminated vials, pipette tips, and any other disposables.
3. Waste Collection Collect waste in a designated, compatible, and properly labeled hazardous waste container.Use a container provided or approved by your institution's EHS department. Ensure the container is compatible with the chemical nature of the waste.
4. Labeling Label the waste container clearly and accurately.Include the full chemical name: "this compound", concentration (if in solution), and the words "Hazardous Waste". Follow your institution's specific labeling requirements.
5. Storage Store the waste container in a designated Satellite Accumulation Area (SAA).The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
6. Disposal Request Arrange for pickup and disposal through your institution's EHS department.Do not dispose of this chemical down the drain or in regular trash. Professional disposal is required.

Detailed Experimental Protocol for Waste Handling and Disposal

This protocol provides a step-by-step guide for researchers handling this compound to ensure safe and compliant disposal.

1.0 Personal Protective Equipment (PPE) 1.1. Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling this compound in solid or solution form. 1.2. If there is a risk of generating dust or aerosols, conduct work in a certified chemical fume hood.

2.0 Waste Segregation and Collection 2.1. Solid Waste: 2.1.1. Collect any unused or expired solid this compound in its original container or a compatible, sealable waste container. 2.1.2. Place all disposables contaminated with the solid compound (e.g., weighing papers, spatulas, contaminated gloves) into a designated solid hazardous waste container. 2.2. Liquid Waste: 2.2.1. Collect all solutions containing this compound in a designated liquid hazardous waste container. 2.2.2. Do not mix with other incompatible waste streams. Consult your EHS department for guidance on compatibility. 2.2.3. Rinse any empty vials or glassware that contained the compound three times with a suitable solvent. Collect the rinsate as hazardous waste. 2.3. Sharps Waste: 2.3.1. Any needles or syringes used to handle solutions of this compound should be disposed of in a designated sharps container for hazardous chemical waste.

3.0 Labeling and Storage 3.1. Obtain a "Hazardous Waste" label from your institution's EHS department[9]. 3.2. Affix the label to the waste container and fill it out completely and legibly. Information should include:

  • The full chemical name: "this compound"
  • The concentration and solvent if it is a solution
  • The date the waste was first added to the container
  • The Principal Investigator's name and contact information
  • The laboratory room number 3.3. Store the labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA)[9]. The container must be kept closed at all times except when adding waste.

4.0 Disposal Procedure 4.1. Once the waste container is full or you are ready to have it removed, follow your institution's procedure for hazardous waste pickup. This typically involves submitting a request to the EHS department[9]. 4.2. EHS will then arrange for the collection of the waste by a licensed hazardous waste disposal vendor[9]. All chemical waste should be disposed of in compliance with EPA requirements[9].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Handling of This compound B Generation of Waste (Solid, Liquid, Sharps) A->B C Segregate Waste by Type B->C D Collect in Designated Hazardous Waste Container C->D E Label Container Correctly D->E F Store in Satellite Accumulation Area (SAA) E->F G Request Waste Pickup from EHS F->G H Professional Disposal by Licensed Vendor G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling (S,R,S)-AHPC-C4-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C4-NH2 hydrochloride, a synthetic E3 ligase ligand-linker conjugate used in PROTAC technology, must adhere to stringent safety protocols. Although a Safety Data Sheet (SDS) for the closely related (S,R,S)-AHPC Hydrochloride classifies it as not a hazardous substance or mixture, the addition of the C4-NH2 linker necessitates a cautious approach, treating the compound as potentially potent.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The primary line of defense against potential exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for various handling scenarios.

Scenario Required PPE Recommended PPE
Weighing and Aliquoting (Dry Powder) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields- Chemical Splash Goggles- Face Shield- Respiratory Protection (e.g., N95 respirator)
Dissolving and Solution Handling - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Chemical Splash Goggles
In-Use (Cell Culture, etc.) - Disposable Nitrile Gloves- Lab Coat- Safety Glasses
Waste Disposal - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields- Chemical Splash Goggles

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize risk.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Label the container with the date of receipt and any other relevant information.

  • Store the compound in a designated, well-ventilated, and restricted-access area.

  • Recommended storage is in a refrigerator at 2-8°C. For long-term stability, some suppliers recommend storage at -20°C for up to one month or -80°C for up to six months.[2][3][4]

Weighing and Preparation of Solutions:
  • All handling of the dry powder should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Ensure the container is securely capped after use.

In-Use Procedures:
  • Conduct all experiments involving the compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • In case of accidental contact, immediately follow the first aid measures outlined in the SDS for the related compound:

    • Skin Contact: Rinse well with water and remove contaminated clothing.[1]

    • Eye Contact: Rinse with plenty of water.[1]

    • Inhalation: Move the person to fresh air.[1]

Decontamination:
  • Clean all work surfaces and equipment thoroughly after each use.

  • Use an appropriate deactivating solution or a detergent and water solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:
  • Segregate all waste contaminated with the compound into a clearly labeled, sealed container. This includes:

    • Empty vials

    • Used PPE (gloves, lab coats)

    • Contaminated weighing papers, pipette tips, and other consumables.

Waste Collection:
  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Follow your institution's guidelines for hazardous waste pickup and disposal.

Unused Compound:
  • Do not dispose of the unused compound down the drain.

  • Treat unused or expired compound as hazardous waste and dispose of it according to institutional protocols.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been created.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Experiment Receiving Receiving and Storage Weighing Weighing and Solution Prep Receiving->Weighing Proceed to experiment InUse In-Use Procedures Weighing->InUse Decontamination Decontamination InUse->Decontamination Disposal Waste Disposal Decontamination->Disposal

Caption: Workflow for the safe handling of this compound.

PPE_Selection_Logic HandlingPowder Handling Dry Powder? HandlingLiquid Handling Liquid? HandlingPowder->HandlingLiquid No FullPPE Full PPE: Double Gloves, Lab Coat, Goggles, Face Shield, Respirator HandlingPowder->FullPPE Yes StandardPPE Standard Lab PPE: Gloves, Lab Coat, Safety Glasses HandlingLiquid->StandardPPE Yes BasicPPE Basic PPE: Gloves, Lab Coat HandlingLiquid->BasicPPE No (In-Use)

Caption: Decision-making process for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.